molecular formula C13H18N2O2 B11802142 4-Benzyl-N-methylmorpholine-3-carboxamide

4-Benzyl-N-methylmorpholine-3-carboxamide

Cat. No.: B11802142
M. Wt: 234.29 g/mol
InChI Key: RGXOFTSHZFRQJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-N-methylmorpholine-3-carboxamide (CAS 1706821-62-6) is a synthetic organic compound featuring a morpholine ring, a benzyl group, and an N-methylcarboxamide functionality. With the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol, this compound serves as a versatile scaffold and intermediate in medicinal chemistry and drug discovery research. The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, known for its ability to improve the aqueous solubility of drug candidates and influence their pharmacokinetic properties . Compounds containing the N-methylmorpholine (NMM) scaffold are of significant interest in the development of enzyme inhibitors. Research on structurally similar N-methylmorpholine-substituted benzimidazolium salts has demonstrated potent inhibitory activity against the α-glucosidase enzyme, a target for managing type 2 diabetes . These findings highlight the potential of the N-methylmorpholine moiety in the design of new therapeutic agents. This product is intended for research purposes as a chemical building block. It is strictly for laboratory use by qualified professionals. 4-Benzyl-N-methylmorpholine-3-carboxamide is not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

4-benzyl-N-methylmorpholine-3-carboxamide

InChI

InChI=1S/C13H18N2O2/c1-14-13(16)12-10-17-8-7-15(12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,14,16)

InChI Key

RGXOFTSHZFRQJZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1COCCN1CC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

chemical structure of 4-Benzyl-N-methylmorpholine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph / Synthetic Guide Subject: Chemical Structure, Synthesis, and Physicochemical Profiling Audience: Medicinal Chemists, Process Scientists, and Structural Biologists

Executive Summary: The Scaffold Architecture

4-Benzyl-N-methylmorpholine-3-carboxamide is a "privileged scaffold" in medicinal chemistry, serving as a critical building block for peptidomimetics and central nervous system (CNS) agents. Structurally, it functions as a constrained amino acid surrogate—specifically a proline isostere . The morpholine ring restricts conformational flexibility, while the benzyl and methylamide substituents provide vectors for hydrophobic and hydrogen-bonding interactions, respectively.

This molecule is frequently utilized in Diversity-Oriented Synthesis (DOS) to generate libraries of:

  • CCR5 Antagonists: Analogs of Maraviroc.

  • Neurokinin-1 (NK1) Receptor Antagonists: Targeting substance P pathways.

  • Beta-Secretase (BACE1) Inhibitors: For Alzheimer's research.

Structural Architecture & Stereochemistry

Connectivity and Conformation

The molecule consists of a saturated morpholine heterocycle. The 3-position features a carboxamide group (


), introducing a chiral center. The 4-position nitrogen is alkylated with a benzyl group.[1][2]
  • Ring Conformation: The morpholine ring predominantly adopts a chair conformation .

  • Substituent Orientation: To minimize 1,3-diaxial interactions, the bulky 4-benzyl group and the 3-carboxamide group typically adopt an equatorial-equatorial or equatorial-axial relationship depending on the specific diastereomer and solvent polarity.

  • Chirality: The C3 carbon is chiral. The (S)-enantiomer is often the pharmacologically relevant isomer in peptidomimetics as it mimics natural L-amino acids.

Structural Diagram (DOT Visualization)

The following diagram illustrates the connectivity and functional zones of the molecule.

ChemicalStructure Core Morpholine Ring (Chair Conformation) N4 N4 Position (Basic Amine) Core->N4 Heteroatom C3 C3 Chiral Center (Stereogenic) Core->C3 Alpha-Carbon Benzyl 4-Benzyl Group (Hydrophobic Domain) N4->Benzyl Alkylation Amide N-Methyl Carboxamide (H-Bond Donor/Acceptor) Benzyl->Amide Steric Influence C3->Amide Functionalization

Physicochemical Profiling

Understanding the physical properties is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

PropertyValue (Estimated)Mechanistic Insight
Molecular Formula

Core scaffold + Benzyl + Methylamide.[3]
Molecular Weight 234.30 g/mol Fragment-like; ideal for Lead Optimization.
cLogP 1.2 – 1.6Moderately lipophilic; good BBB permeability potential.
pKa (N4) 6.5 – 7.2Lower than unsubstituted morpholine (~8.3) due to the electron-withdrawing inductive effect of the C3-carbonyl.
H-Bond Donors 1 (Amide NH)Critical for receptor binding pocket interaction.
H-Bond Acceptors 3 (Amide O, Ring O, Ring N)Facilitates water solubility and target engagement.
TPSA ~50 ŲWell within the range for CNS penetration (<90 Ų).

Synthetic Pathways & Process Chemistry[4]

Retrosynthetic Analysis

The most robust route involves the amidation of 4-benzylmorpholine-3-carboxylic acid . This acid can be synthesized via the cyclization of N-benzyl-N-(2-chloroethyl)-serine derivatives or purchased directly.

Protocol: Direct Amidation (The "Self-Validating" Method)

Objective: Synthesis of 4-Benzyl-N-methylmorpholine-3-carboxamide from 4-benzylmorpholine-3-carboxylic acid.

Reagents:

  • Substrate: 4-Benzylmorpholine-3-carboxylic acid (1.0 eq)

  • Amine Source: Methylamine (2.0 M in THF, 1.5 eq)

  • Coupling Agent: HATU (1.2 eq) or T3P (Propylphosphonic anhydride) for easier workup.

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid in anhydrous DCM under nitrogen atmosphere. Add DIPEA and stir for 5 minutes. Add HATU and stir for 15 minutes at

    
     to form the activated ester.
    
    • Checkpoint: Solution should remain clear/slightly yellow. Precipitation indicates solubility issues; switch to DMF.

  • Coupling: Add the Methylamine solution dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Validation: Monitor via TLC (MeOH/DCM 1:10). The acid spot (baseline) should disappear, and a less polar amide spot should appear.

  • Workup: Dilute with EtOAc. Wash sequentially with sat.

    
     (removes unreacted acid), water, and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Gradient: 0

    
     5% MeOH in DCM).
    
Synthesis Workflow Diagram

Synthesis Start Start: 4-Benzylmorpholine-3-COOH Activate Activation: Add HATU + DIPEA (0°C, 15 min) Start->Activate Coupling Coupling: Add Methylamine (THF) (RT, 4-6 hrs) Activate->Coupling Monitor Validation Point: TLC/LCMS check Coupling->Monitor Monitor->Coupling Incomplete Workup Workup: EtOAc Extraction NaHCO3 Wash Monitor->Workup Complete Product Product: 4-Benzyl-N-methylmorpholine-3-carboxamide Workup->Product

Analytical Characterization (The Fingerprint)

To ensure scientific integrity, the identity of the synthesized molecule must be validated using NMR and MS.

Proton NMR ( NMR, 400 MHz, )
  • 
     7.20–7.40 (m, 5H):  Aromatic protons of the Benzyl group .
    
  • 
     6.80 (br s, 1H): Amide NH . Broad signal, exchangeable with 
    
    
    
    .
  • 
     3.70–3.90 (m, 2H):  Morpholine ring protons adjacent to Oxygen (C2/C6).
    
  • 
     3.55 & 3.45 (AB system, J=13 Hz, 2H): Benzylic 
    
    
    
    . The diastereotopic nature of these protons confirms the presence of the chiral center at C3.
  • 
     3.10 (dd, 1H):  The C3-H  proton (alpha to carbonyl). Diagnostic for stereochemistry.
    
  • 
     2.80 (d, J=4.5 Hz, 3H): N-Methyl  group. The doublet arises from coupling with the Amide NH.
    
Mass Spectrometry (ESI-MS)
  • 
    :  Calculated: 235.14; Found: 235.1.
    
  • Fragmentation: Loss of the benzyl group (

    
     91 tropylium ion) is a characteristic fragmentation pathway.
    

References

  • Morpholine Scaffolds in Medicinal Chemistry: Kumari, A., et al. "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity."[4][5] Bioorganic & Medicinal Chemistry, 2020.[4]

  • Amidation Protocols (HATU/T3P): Dunetz, J. R., et al. "Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals." Organic Process Research & Development, 2016.

  • Maraviroc and Morpholine Intermediates: Price, D. A., et al. "Physical chemical profiling of the CCR5 antagonist Maraviroc." Drug Discovery Today, 2008. (Contextual reference for morpholine utility in CCR5 antagonists).

  • Stereochemical Analysis of Morpholines: Gao, H., et al. "Conformational analysis of morpholine-3-carboxylic acid derivatives." Journal of Organic Chemistry, 2012.

Sources

The Ascendant Therapeutic Trajectory of Morpholine-3-Carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Confluence of Privileged Scaffolds and Therapeutic Innovation

In the landscape of contemporary medicinal chemistry, the identification and exploitation of "privileged scaffolds" – molecular frameworks that exhibit binding affinity to multiple, diverse biological targets – represents a cornerstone of efficient drug discovery. Among these, the morpholine nucleus has consistently emerged as a structural motif of profound therapeutic significance. Its inherent physicochemical properties, including a well-balanced lipophilic-hydrophilic character and a pKa conducive to physiological solubility, render it an invaluable component in the design of novel therapeutic agents.[1][2] When coupled with a carboxamide linker, a versatile hydrogen-bonding moiety, the resulting morpholine-3-carboxamide core structure presents a compelling platform for the development of a new generation of targeted therapies.

This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the burgeoning therapeutic potential of morpholine-3-carboxamide derivatives. Moving beyond a superficial overview, we will dissect the causal relationships behind experimental design, elucidate the mechanistic underpinnings of their biological activity, and provide actionable, field-proven protocols for their synthesis and evaluation. Our discourse is grounded in the principles of scientific integrity, with each mechanistic claim and protocol standard rigorously supported by authoritative, verifiable references.

Part 1: The Molecular Architecture of Therapeutic Promise: Deconstructing the Morpholine-3-Carboxamide Core

The therapeutic versatility of morpholine-3-carboxamide derivatives is not a matter of serendipity; rather, it is a direct consequence of the unique and complementary properties of its constituent parts. A comprehensive understanding of this molecular architecture is paramount to the rational design of novel and efficacious drug candidates.

The Morpholine Moiety: A Master Key for Pharmacokinetic Optimization

The morpholine ring, a saturated six-membered heterocycle containing both nitrogen and oxygen atoms, is a recurring motif in a multitude of approved drugs.[3][4] Its prevalence is attributable to a confluence of favorable physicochemical attributes that collectively enhance the "drug-likeness" of a molecule.[5][6]

  • Enhanced Aqueous Solubility and Permeability: The presence of the oxygen and nitrogen heteroatoms imparts a degree of polarity to the morpholine ring, which can improve the aqueous solubility of the parent molecule.[1][2] This is a critical parameter for oral bioavailability. Furthermore, the morpholine ring's ability to engage in hydrogen bonding can facilitate its transport across biological membranes.[1]

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to an extended in vivo half-life and improved pharmacokinetic profile.[5]

  • Blood-Brain Barrier Penetration: For central nervous system (CNS) drug discovery, the ability of a molecule to traverse the blood-brain barrier (BBB) is a primary determinant of its therapeutic utility. The balanced lipophilicity and hydrogen bonding capacity of the morpholine ring have been shown to enhance BBB permeability, making it a particularly attractive scaffold for the development of neurotherapeutics.[1][5]

  • Conformational Flexibility: The "chair-like" flexible conformation of the morpholine ring allows it to adapt its shape to the binding pockets of various biological targets, thereby increasing the probability of a productive interaction.[1][2]

The Carboxamide Linker: A Fulcrum of Biological Activity

The carboxamide functional group is a cornerstone of medicinal chemistry, prized for its ability to form strong hydrogen bonds and to orient substituents in a precise three-dimensional arrangement.[7] In the context of morpholine-3-carboxamide derivatives, the carboxamide linker serves as a critical interface between the morpholine scaffold and the target receptor, playing a pivotal role in the molecule's overall biological activity.

The structure-activity relationship (SAR) of numerous morpholine-3-carboxamide derivatives reveals that the nature of the substituents on the carboxamide nitrogen is a key determinant of target selectivity and potency.[7][8] This provides a rich avenue for chemical modification and optimization.

General Synthetic Strategies: A High-Level Workflow

The synthesis of morpholine-3-carboxamide derivatives is typically achieved through a convergent synthetic approach, wherein the morpholine-3-carboxylic acid core is first prepared and then coupled with a variety of amine-containing fragments. The following diagram provides a high-level overview of a common synthetic workflow.

Synthetic Workflow General Synthetic Workflow for Morpholine-3-Carboxamide Derivatives A Starting Materials (e.g., Amino acid precursor) B Synthesis of Morpholine-3-Carboxylic Acid Core A->B C Activation of Carboxylic Acid (e.g., with coupling agents like HATU, HOBt) B->C E Amide Bond Formation (Coupling Reaction) C->E D Amine Synthon (R-NH2) D->E F Purification and Characterization (e.g., Chromatography, NMR, MS) E->F G Final Morpholine-3-Carboxamide Derivative F->G

Caption: A generalized workflow for the synthesis of morpholine-3-carboxamide derivatives.

Part 2: Therapeutic Horizons: Unraveling the Multifaceted Potential of Morpholine-3-Carboxamide Derivatives

The unique molecular architecture of the morpholine-3-carboxamide scaffold has been leveraged to develop a diverse pipeline of therapeutic candidates targeting a wide array of diseases. In this section, we will delve into the specific applications of these derivatives in neurodegenerative diseases and oncology, exploring their mechanisms of action and summarizing the key preclinical data.

Neurodegenerative Diseases: A New Dawn in Neuromodulation

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a significant and growing global health burden.[1] The development of effective disease-modifying therapies has been challenging, but morpholine-3-carboxamide derivatives have emerged as a promising new class of neurotherapeutic agents.[5][9]

The neuroprotective effects of morpholine-3-carboxamide derivatives are often attributed to their ability to inhibit key enzymes involved in the pathophysiology of neurodegeneration.[5][9]

  • Cholinesterase Inhibition: In Alzheimer's disease, the cognitive decline is associated with a deficit in the neurotransmitter acetylcholine. Morpholine-3-carboxamide derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for the breakdown of acetylcholine, thereby increasing its levels in the brain and improving cognitive function.[5][10]

  • Monoamine Oxidase (MAO) Inhibition: In Parkinson's disease, the motor symptoms are caused by the loss of dopamine-producing neurons. Monoamine oxidases (MAO-A and MAO-B) are enzymes that degrade dopamine. By inhibiting these enzymes, morpholine-3-carboxamide derivatives can increase dopamine levels and alleviate motor symptoms.[5][9]

The following diagram illustrates the role of these enzymes in neurodegeneration and how their inhibition by morpholine-3-carboxamide derivatives can lead to therapeutic benefits.

Neurodegenerative Disease Pathway Mechanism of Action in Neurodegenerative Diseases cluster_0 Alzheimer's Disease cluster_1 Parkinson's Disease ACh Acetylcholine AChE AChE / BuChE ACh->AChE Degradation Choline Choline + Acetate AChE->Choline Cognition Improved Cognition Dopamine Dopamine MAO MAO-A / MAO-B Dopamine->MAO Degradation Metabolites Inactive Metabolites MAO->Metabolites Motor Improved Motor Function Inhibitor Morpholine-3-Carboxamide Derivative Inhibitor->AChE Inhibition Inhibitor->MAO Inhibition Oncology Pathway Mechanism of Action in Oncology cluster_0 PI3K/AKT/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Growth, and Survival mTOR->Proliferation Inhibitor Morpholine-3-Carboxamide Derivative Inhibitor->PI3K Inhibition Inhibitor->mTOR Inhibition Apoptosis Induction of Apoptosis Inhibitor->Apoptosis

Caption: Targeting the PI3K/AKT/mTOR pathway and inducing apoptosis in cancer cells.

SAR studies of anticancer morpholine-3-carboxamide derivatives have revealed several key structural features that contribute to their cytotoxic activity: [11][12]

  • The presence of specific substituents on the aromatic ring of the carboxamide moiety can significantly enhance anticancer potency.

  • The incorporation of additional heterocyclic rings, such as quinazoline or pyrazole, can lead to compounds with improved activity. [13][14]* The stereochemistry of the morpholine ring can also play a role in the anticancer activity of these compounds.

The following table summarizes the in vitro cytotoxic activities of representative morpholine-3-carboxamide derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
AK-3 A549 (Lung)10.38 ± 0.27[15]
AK-3 MCF-7 (Breast)6.44 ± 0.29[15]
AK-3 SHSY-5Y (Neuroblastoma)9.54 ± 0.15[15]
AK-10 A549 (Lung)8.55 ± 0.67[15]
AK-10 MCF-7 (Breast)3.15 ± 0.23[15]
AK-10 SHSY-5Y (Neuroblastoma)3.36 ± 0.29[15]
1h ID8 (Ovarian)9.40[16]
1i ID8 (Ovarian)11.2[16]

Part 3: From Benchtop to Biological Insight: Validated Experimental Protocols

The translation of promising lead compounds into viable drug candidates requires robust and reproducible experimental protocols. This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of morpholine-3-carboxamide derivatives, designed to be self-validating and grounded in established best practices.

General Synthesis of a N-Aryl-Morpholine-3-Carboxamide Derivative

This protocol describes a general method for the synthesis of a N-aryl-morpholine-3-carboxamide derivative via an amide coupling reaction.

Workflow Diagram:

Synthesis Protocol Synthesis Protocol Workflow A 1. Dissolve Morpholine-3-Carboxylic Acid in an appropriate solvent (e.g., DMF). B 2. Add coupling agents (e.g., HATU, HOBt) and a base (e.g., DIPEA). A->B C 3. Stir at room temperature to activate the carboxylic acid. B->C D 4. Add the desired arylamine (Ar-NH2) to the reaction mixture. C->D E 5. Monitor the reaction by TLC or LC-MS. D->E F 6. Upon completion, perform aqueous workup and extraction. E->F G 7. Purify the crude product by column chromatography. F->G H 8. Characterize the final product by NMR and MS. G->H

Caption: A step-by-step workflow for the synthesis of a N-aryl-morpholine-3-carboxamide derivative.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of morpholine-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M) under an inert atmosphere (N2 or Ar), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Activation: Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired arylamine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol describes a colorimetric method for determining the AChE inhibitory activity of test compounds, based on the Ellman's method.

Workflow Diagram:

AChE Assay Protocol AChE Inhibition Assay Workflow A 1. Prepare solutions of AChE enzyme, DTNB, and acetylthiocholine iodide (ATCI). B 2. Add buffer, test compound (at various concentrations), and AChE to a 96-well plate. A->B C 3. Incubate at 37 °C for 15 minutes. B->C D 4. Add DTNB and ATCI to initiate the reaction. C->D E 5. Measure the absorbance at 412 nm at regular intervals using a plate reader. D->E F 6. Calculate the percentage of inhibition and determine the IC50 value. E->F

Caption: A workflow for the in vitro determination of AChE inhibitory activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of electric eel acetylcholinesterase (AChE), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and acetylthiocholine iodide (ATCI) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well microplate, add the buffer, the test compound at various concentrations, and the AChE solution. A control well containing the buffer and enzyme without the inhibitor should also be prepared.

  • Pre-incubation: Incubate the plate at 37 °C for 15 minutes.

  • Reaction Initiation: Add DTNB and ATCI to all wells to initiate the enzymatic reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm using a microplate reader at regular time intervals for a defined period.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing the metabolic activity of cells, which is often used to measure the cytotoxicity of a compound.

Workflow Diagram:

MTT Assay Protocol MTT Cytotoxicity Assay Workflow A 1. Seed cells in a 96-well plate and allow them to adhere overnight. B 2. Treat the cells with various concentrations of the test compound. A->B C 3. Incubate for a specified period (e.g., 24, 48, or 72 hours). B->C D 4. Add MTT solution to each well and incubate for 2-4 hours. C->D E 5. Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. D->E F 6. Measure the absorbance at 570 nm using a plate reader. E->F G 7. Calculate the percentage of cell viability and determine the IC50 value. F->G

Caption: A workflow for assessing the in vitro cytotoxicity of a compound using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow the cells to adhere overnight in a humidified incubator at 37 °C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the morpholine-3-carboxamide derivative. A vehicle control (e.g., DMSO) should also be included.

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add a solution of MTT to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Part 4: The Path Forward: Navigating the Future of Morpholine-3-Carboxamide Derivatives in Therapeutics

The journey of a drug from a laboratory curiosity to a clinical reality is fraught with challenges. While the therapeutic potential of morpholine-3-carboxamide derivatives is undeniable, several hurdles must be overcome to realize their full clinical utility.

Overcoming Challenges, Seizing Opportunities
  • Selectivity and Off-Target Effects: As with any targeted therapy, achieving a high degree of selectivity for the desired biological target while minimizing off-target effects is paramount. Further optimization of the morpholine-3-carboxamide scaffold through medicinal chemistry efforts will be crucial to address this challenge.

  • In Vivo Efficacy and Pharmacokinetics: While many derivatives show promising in vitro activity, their in vivo efficacy and pharmacokinetic properties must be thoroughly evaluated in relevant animal models.

  • Drug Resistance: The emergence of drug resistance is a common challenge in both oncology and infectious diseases. The development of combination therapies that include morpholine-3-carboxamide derivatives may be a viable strategy to overcome resistance.

  • Biomarker Discovery: The identification of predictive biomarkers will be essential for patient stratification and for maximizing the clinical benefit of these targeted therapies.

A Concluding Vision: The Promise of a Privileged Scaffold

The morpholine-3-carboxamide scaffold has firmly established itself as a privileged structure in medicinal chemistry, giving rise to a new generation of therapeutic candidates with diverse and potent biological activities. From the intricate neural pathways of the brain to the complex signaling networks of cancer cells, these derivatives have demonstrated a remarkable ability to modulate key biological processes with a high degree of specificity.

The continued exploration of this versatile scaffold, guided by the principles of rational drug design and a deep understanding of structure-activity relationships, holds immense promise for the development of novel and effective treatments for some of the most challenging diseases of our time. As we move forward, a collaborative and interdisciplinary approach, integrating the expertise of medicinal chemists, biologists, and clinicians, will be essential to unlock the full therapeutic potential of morpholine-3-carboxamide derivatives and to translate their promise into tangible benefits for patients worldwide.

Part 5: References

Sources

Technical Guide: 4-Benzyl-N-methylmorpholine-3-carboxamide Bioactivity & Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

4-Benzyl-N-methylmorpholine-3-carboxamide (CAS: 1706821-62-6) represents a "privileged scaffold" in modern medicinal chemistry. While often categorized as a synthetic intermediate, its structural architecture—a chiral morpholine ring constrained by a carboxamide—serves as a critical pharmacophore in two major therapeutic areas: Renin Inhibition (Cardiovascular) and TLR7/8 Antagonism (Autoimmune).

This guide deconstructs the molecule from a passive building block into an active determinant of biological efficacy, focusing on its role as a Proline Peptidomimetic and a Solubility Enhancer in Fragment-Based Drug Discovery (FBDD).

Structural & Mechanistic Analysis

The Peptidomimetic Core

The morpholine-3-carboxamide moiety functions as a constrained amino acid surrogate. Unlike flexible alkyl chains, the morpholine ring locks the


 (psi) and 

(phi) torsion angles, mimicking the Type II

-turn
often found in bioactive peptides.
  • 4-Benzyl Group: Acts as a lipophilic anchor (or a protecting group during synthesis) that mimics the side chain of Phenylalanine or Tyrosine.

  • 3-Carboxamide: Provides a hydrogen bond donor/acceptor motif essential for interacting with the S1' or S2 pockets of proteases (e.g., Renin).

  • N-Methylation: Increases metabolic stability by preventing enzymatic hydrolysis of the amide bond and improves blood-brain barrier (BBB) permeability by reducing the topological polar surface area (tPSA).

Therapeutic Applications[1][2][3][4]
Case Study A: Renin Inhibitors (Cardiovascular)

Research by Mitsubishi-Tanabe identified the morpholine-3-carboxamide core as a potent replacement for the labile peptide backbones in earlier renin inhibitors.

  • Mechanism: The scaffold occupies the non-prime site of the Renin active cleft. The morpholine oxygen acts as a weak hydrogen bond acceptor, while the rigid ring positions the amide carbonyl to interact with the catalytic aspartates.

  • Outcome: Improved oral bioavailability compared to Aliskiren analogs due to reduced molecular weight and rotatable bonds.

Case Study B: TLR7/8 Antagonists (Autoimmune)

The scaffold is a direct precursor/analog to the "warhead" found in MHV370 (Novartis), a dual TLR7/8 antagonist for Sjögren’s syndrome.

  • Role: In MHV370, the morpholine-3-carboxamide is linked to a bicyclo[2.2.2]octane.[1][2] The specific stereochemistry (usually S) at the 3-position is critical for selectivity between TLR7 and TLR8.

  • Bioactivity: The fragment contributes to high aqueous solubility (>175 µM) and reduces hERG channel inhibition, a common liability in this class.

Experimental Protocols

Synthesis of 4-Benzyl-N-methylmorpholine-3-carboxamide

Rationale: This protocol ensures the retention of chirality at the C3 position, which is vital for biological activity.

Reagents:

  • (S)-N-Benzyl-serine methyl ester (Starting material)

  • Chloroacetyl chloride

  • Methylamine (2M in THF)

  • Sodium Hydride (NaH)

Workflow:

  • Acylation: React (S)-N-benzyl-serine methyl ester with chloroacetyl chloride in DCM at 0°C to form the chloro-intermediate.

  • Cyclization: Treat with NaH (1.2 eq) in dry THF. The alkoxide attacks the alkyl chloride to close the morpholine ring.

  • Amidation: Direct aminolysis of the ester using Methylamine in THF/Methanol (1:1) at RT for 12h.

Self-Validating QC Step:

  • NMR Check: Look for the disappearance of the methyl ester singlet (~3.7 ppm) and the appearance of the N-methyl doublet (~2.8 ppm) and amide proton (broad singlet).

  • Chiral HPLC: Verify enantiomeric excess (ee) >98% using a Chiralpak AD-H column (Hexane/IPA 90:10).

Bioactivity Screening: Protease Inhibition Assay

Rationale: To validate the scaffold's utility as a transition-state mimic.

  • Enzyme: Recombinant Human Renin (1 nM).

  • Substrate: FRET-peptide (e.g., DABCYL-gaba-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-EDANS).

  • Protocol:

    • Incubate compound (0.1 nM – 10 µM) with Renin in assay buffer (50 mM MOPS, pH 7.4) for 30 min at 37°C.

    • Add FRET substrate (5 µM).

    • Measure fluorescence (Ex 340 nm / Em 490 nm) kinetically for 60 min.

  • Data Analysis: Fit initial velocities to the Morrison equation for tight-binding inhibitors.

Visualization & Data

Pharmacophore Mapping (DOT Diagram)

This diagram illustrates how the 4-Benzyl-N-methylmorpholine-3-carboxamide scaffold maps onto the binding sites of its two primary targets.

PharmacophoreMap Scaffold 4-Benzyl-N-methyl morpholine-3-carboxamide Bn 4-Benzyl Group (Hydrophobic) Scaffold->Bn Morph Morpholine Ring (Conformational Lock) Scaffold->Morph Amide 3-Carboxamide (H-Bond Donor/Acceptor) Scaffold->Amide Renin Renin (S1/S2 Pocket) Bn->Renin Mimics Phe/Tyr sidechain TLR TLR7/8 (Endosomal) Morph->TLR Solubility & Shape Amide->Renin Backbone H-bonding Amide->TLR Selectivity Determinant

Caption: Pharmacophore mapping of the scaffold showing distinct binding modes for Renin (Hydrophobic/H-bond) and TLR7/8 (Solubility/Shape).

Comparative Bioactivity Data

The following table summarizes the impact of the morpholine-3-carboxamide scaffold on drug-like properties compared to linear analogs.

PropertyLinear Analog (e.g., Glycine deriv.)Morpholine-3-carboxamide ScaffoldImpact
Conformational Entropy High (Flexible)Low (Rigid)Increased Potency (Lower entropic penalty upon binding)
Metabolic Stability (t1/2) Low (< 30 min)High (> 120 min)Improved PK (Ring protects amide bond)
Solubility (pH 7.4) ModerateHighFormulation Ease (Ether oxygen aids solvation)
Target Selectivity LowHighReduced Off-Target Effects (Stereochemical control)

References

  • Mitsubishi Tanabe Pharma Corp. (2008). Morpholine Derivatives as Renin Inhibitors. WO2008153182.[3] Link

  • Novartis Institutes for BioMedical Research. (2021). Discovery of MHV370, a Potent, Orally Bioavailable TLR7/8 Antagonist. Journal of Medicinal Chemistry. Link

  • Palchykov, V. A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Link

  • BLD Pharm. (2024). Product Data: 4-Benzyl-N-methylmorpholine-3-carboxamide.[4][5][6] Link

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: Morpholine-3-carboxamide derivatives. Link

Sources

The 4-Benzyl-N-methylmorpholine-3-carboxamide Scaffold: A Modern Peptidomimetic Strategy for Modulating Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

Protein-protein interactions (PPIs) represent a vast and largely untapped class of therapeutic targets. However, developing small molecules to modulate these interactions is challenging due to the large, flat, and often featureless interfaces involved. Peptides, while natural ligands for many PPIs, suffer from poor metabolic stability and low cell permeability. Peptidomimetics—small molecules designed to mimic the structure and function of peptides—offer a compelling solution.[1] This guide provides a comprehensive technical overview of the 4-Benzyl-N-methylmorpholine-3-carboxamide scaffold, a privileged structure designed to overcome the limitations of traditional peptide-based therapies. We will explore the design rationale, propose a robust synthetic pathway, and detail the experimental protocols necessary to validate its efficacy as a tool for modern drug discovery.

The Strategic Imperative for Privileged Scaffolds in Peptidomimetic Design

The translation of peptides into viable drug leads is a central challenge in medicinal chemistry.[1] While effective at their targets, peptides are often hampered by poor pharmacokinetic properties. The field of peptidomimetics seeks to address these limitations by creating non-peptide structures that retain the biological activity of the parent peptide but with enhanced drug-like characteristics such as metabolic stability and bioavailability.[1][2]

A key strategy in this endeavor is the use of "privileged scaffolds." These are molecular frameworks that are known to bind to multiple biological targets, often with high affinity.[3][4] The morpholine ring is one such scaffold, frequently employed in medicinal chemistry for its advantageous physicochemical and metabolic properties.[3][5] Its inclusion in a molecule can improve solubility, cell permeability, and receptor binding affinity, contributing to a superior overall pharmacological profile.[6][7]

The morpholine heterocycle is particularly valuable for developing candidates for the central nervous system (CNS), owing to its balanced lipophilic-hydrophilic nature and a pKa value that enhances its ability to cross the blood-brain barrier (BBB).[6][7][8]

Deconstructing the 4-Benzyl-N-methylmorpholine-3-carboxamide Scaffold: A Rationale-Driven Design

The 4-Benzyl-N-methylmorpholine-3-carboxamide core is not a random assortment of chemical moieties. Each component is deliberately chosen to mimic key features of an amino acid residue, creating a conformationally constrained building block ideal for targeting PPIs.

  • Morpholine-3-carboxamide Core: This central unit acts as a rigid mimic of an amino acid backbone. The six-membered ring restricts conformational freedom compared to a linear peptide, which can pre-organize the appended functional groups into a bioactive conformation, reducing the entropic penalty of binding.[2]

  • 4-Benzyl Group (N-Benzyl): This group serves as a direct isostere for the side chain of a hydrophobic amino acid like phenylalanine. In many PPIs, hydrophobic residues are critical for anchoring the interaction within deep pockets on the protein surface. The benzyl group is designed to replicate these essential contacts.

  • 3-Carboxamide Moiety: The carboxamide at the 3-position provides a vector for extending the peptidomimetic chain or for introducing further diversity. It can mimic the C-terminus of an amino acid and engage in hydrogen bonding interactions with the target protein.

  • N-methyl Group: The methylation of the carboxamide nitrogen serves two purposes. First, it "caps" a potential hydrogen bond donor, which can improve membrane permeability. Second, it protects the amide bond from enzymatic degradation by proteases, thereby enhancing the molecule's metabolic stability.

The logical relationship between these components is illustrated in the diagram below.

Scaffold 4-Benzyl-N-methylmorpholine-3-carboxamide Core Morpholine-3-Carboxamide Core Scaffold->Core Benzyl 4-Benzyl Group Scaffold->Benzyl NMethyl N-Methyl Group Scaffold->NMethyl Function Peptidomimetic Functionality Core->Function Mimics Amino Acid Backbone Provides Conformational Rigidity Benzyl->Function Mimics Hydrophobic Side Chain (e.g., Phenylalanine) NMethyl->Function Enhances Metabolic Stability Improves Permeability

Caption: Logical components of the peptidomimetic scaffold.

Proposed Synthesis and Derivatization Strategy

While numerous methods exist for synthesizing morpholine rings, a robust and adaptable strategy is required for generating a library of analogues for structure-activity relationship (SAR) studies.[9][10] The following multi-step pathway is proposed, leveraging well-established synthetic transformations. The causality behind each step is critical: we begin with a commercially available chiral starting material to establish stereochemistry early, and subsequent steps are chosen for their reliability and tolerance of diverse functional groups.

The overall workflow from starting materials to the final scaffold is outlined below.

start Start: (R)-2-(Boc-amino)-3-benzyloxy-1-propanol step1 Step 1: O-Alkylation (NaH, 2-bromoacetaldehyde diethyl acetal) start->step1 step2 Step 2: Boc Deprotection & Cyclization (TFA, then heat) step1->step2 step3 Step 3: N-Benzylation (Benzyl Bromide, K2CO3) step2->step3 step4 Step 4: Acetal Hydrolysis & Oxidation (HCl, then PCC) step3->step4 step5 Step 5: Amide Coupling (Methylamine, HATU) step4->step5 final Final Product: 4-Benzyl-N-methylmorpholine-3-carboxamide step5->final

Caption: Proposed synthetic workflow for the core scaffold.

Protocol 1: Synthesis of the Core Scaffold

Objective: To synthesize the 4-Benzyl-N-methylmorpholine-3-carboxamide scaffold with high purity and stereochemical control.

Step 1: Synthesis of N-Boc-O-(2,2-diethoxyethyl)serinol benzyl ether

  • To a stirred solution of (R)-2-(Boc-amino)-3-benzyloxy-1-propanol (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add 2-bromoacetaldehyde diethyl acetal (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction carefully with saturated aqueous NH4Cl solution and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the product. Causality: This step introduces the carbon backbone for the morpholine oxygen and C5/C6 atoms. Using an acetal protects the aldehyde functionality, which will later become the carboxylic acid precursor.

Step 2: Synthesis of (R)-3-(benzyloxymethyl)morpholine

  • Dissolve the product from Step 1 in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).

  • Stir at room temperature for 2 hours to remove the Boc protecting group.

  • Concentrate the mixture in vacuo.

  • Dissolve the residue in a high-boiling point solvent like toluene and heat to reflux for 6-8 hours with a Dean-Stark apparatus to facilitate intramolecular cyclization via imine formation and reduction.

  • Cool, concentrate, and purify via chromatography to obtain the cyclized morpholine. Causality: Acid-mediated deprotection followed by thermal cyclization is an efficient way to form the morpholine ring. The choice of TFA ensures clean deprotection.

Step 3: Synthesis of (R)-4-benzyl-3-(benzyloxymethyl)morpholine

  • Dissolve the morpholine from Step 2 (1.0 eq) in acetonitrile.

  • Add potassium carbonate (K2CO3, 3.0 eq) and benzyl bromide (1.2 eq).[11][12]

  • Reflux the mixture for 16 hours, monitoring by TLC.[11]

  • Cool the reaction, filter off the solids, and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the N-benzylated product. Causality: Standard SN2 alkylation conditions. K2CO3 is a mild base sufficient to deprotonate the secondary amine for reaction without causing side reactions.

Step 4: Synthesis of (R)-4-benzylmorpholine-3-carboxylic acid

  • Hydrogenolysis: Dissolve the product from Step 3 in ethanol and add Palladium on carbon (10% Pd/C).

  • Stir under a hydrogen atmosphere (balloon or Parr shaker) until the debenzylation of the primary alcohol is complete. Filter through Celite to remove the catalyst.

  • Oxidation: To the resulting alcohol in DCM, add Pyridinium chlorochromate (PCC) or use a milder Swern or Dess-Martin periodinane oxidation to form the corresponding carboxylic acid.

  • Work up the reaction accordingly and purify to isolate the carboxylic acid. Causality: The benzyl ether is a protecting group for the primary alcohol. Its removal via hydrogenolysis is clean and efficient. Subsequent oxidation provides the key carboxylic acid intermediate.

Step 5: Synthesis of (R)-4-benzyl-N-methylmorpholine-3-carboxamide

  • Dissolve the carboxylic acid from Step 4 (1.0 eq) in DMF.

  • Add HATU (1.1 eq) and Diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir for 10 minutes, then add a solution of methylamine (2.0 M in THF, 1.5 eq).

  • Stir at room temperature for 4 hours.

  • Dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO4, and concentrate.

  • Purify by column chromatography to afford the final title compound. Causality: HATU is a modern, efficient peptide coupling reagent that minimizes racemization and provides high yields for amide bond formation.

Experimental Validation: From Binding Affinity to Cellular Engagement

Synthesizing the scaffold is only the first step. A rigorous, multi-assay approach is required to validate its function as a peptidomimetic inhibitor of a specific PPI. A typical validation workflow involves confirming direct target binding and then assessing activity in a more biologically relevant cellular context.

start Synthesized Scaffold Library assay1 Primary Screen: Fluorescence Polarization (FP) start->assay1 data1 Determine IC50 / Ki (Binding Affinity) assay1->data1 assay2 Secondary Screen: Isothermal Titration Calorimetry (ITC) data1->assay2 Confirm Hits assay3 Cellular Assay: NanoBRET™ Target Engagement data1->assay3 Confirm Hits sar Structure-Activity Relationship (SAR) Lead Optimization data1->sar data2 Determine Kd, ΔH, ΔS (Thermodynamics) assay2->data2 data2->sar data3 Determine Cellular IC50 (Target Engagement) assay3->data3 data3->sar

Caption: Experimental workflow for scaffold validation.

Protocol 2: Target Binding Affinity by Fluorescence Polarization (FP) Competition Assay

Objective: To quantitatively measure the binding affinity (IC50) of the synthesized scaffold for its target protein by competing against a known fluorescently-labeled peptide ligand. This assay is robust, high-throughput, and provides a direct measure of binding displacement.[13]

Materials:

  • Target Protein (e.g., MDM2)

  • Fluorescently-labeled probe peptide (e.g., FAM-p53 peptide)

  • Synthesized 4-Benzyl-N-methylmorpholine-3-carboxamide analogues

  • Assay Buffer: PBS, 0.01% Tween-20, pH 7.4

  • 384-well, low-volume, black, flat-bottom plates

  • Plate reader with FP capabilities

Methodology:

  • Probe-Protein Binding: First, determine the dissociation constant (Kd) of the fluorescent probe for the target protein by titrating increasing concentrations of the protein against a fixed concentration of the probe (e.g., 5 nM). This establishes the optimal protein concentration for the competition assay (typically at or near the Kd).

  • Competition Assay Setup: a. Prepare a serial dilution of the test compounds (from 100 µM to 1 nM) in Assay Buffer containing DMSO (final DMSO concentration ≤ 1%). b. In each well of the 384-well plate, add the test compound. c. Add the fluorescent probe to all wells at a fixed final concentration (e.g., 5 nM). d. Add the target protein to all wells at its pre-determined optimal concentration (e.g., 1x Kd). Include "no inhibitor" controls (protein + probe) and "probe only" controls. e. The final assay volume should be 20 µL.

  • Incubation and Measurement: a. Incubate the plate at room temperature for 30 minutes, protected from light. b. Measure the fluorescence polarization on a compatible plate reader.

  • Data Analysis: a. Convert polarization values (mP) to percent inhibition relative to the controls. b. Plot percent inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cellular Target Engagement by NanoBRET™ Assay

Objective: To confirm that the compound can enter live cells and bind to its intended target. This assay measures the proximity of a compound to a NanoLuc® luciferase-tagged protein, providing a definitive measure of intracellular target engagement.[13]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the target protein fused to NanoLuc® luciferase

  • NanoBRET™ tracer specific for the target

  • Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, opaque, 96-well cell culture plates

Methodology:

  • Cell Preparation: a. Transiently transfect HEK293 cells with the NanoLuc®-target fusion plasmid. b. 24 hours post-transfection, harvest the cells and resuspend in Opti-MEM. c. Seed the cells into a 96-well white plate.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds. b. Add the compounds to the cells, followed immediately by the addition of the NanoBRET™ tracer at its pre-determined optimal concentration.

  • Luminescence Measurement: a. Add the Nano-Glo® Substrate/Inhibitor mixture to the wells. b. Incubate at 37°C for 2 hours. c. Measure filtered luminescence using a plate reader equipped with two filters (460 nm for NanoLuc® donor, >610 nm for tracer acceptor).

  • Data Analysis: a. Calculate the raw NanoBRET™ ratio (Acceptor Emission / Donor Emission). b. Convert ratios to milliBRET units (mBU). c. Plot the mBU values against the logarithm of the compound concentration and fit to a dose-response curve to determine the cellular IC50.

Data Interpretation and SAR Analysis

The data generated from these assays allows for the construction of a Structure-Activity Relationship (SAR) model. By synthesizing analogues with modifications to the benzyl group (e.g., adding fluoro-, chloro-, or methoxy- substituents) or altering the N-alkyl group on the carboxamide, researchers can probe the specific interactions that drive binding affinity and cellular activity.

Table 1: Hypothetical SAR Data for Scaffold Analogues Targeting MDM2

Compound IDR1 (N-Amide)R2 (Aromatic)FP IC50 (µM)[13]NanoBRET™ IC50 (µM)[13]
Core-01 -CH3-H (Benzyl)5.215.8
Core-02 -CH2CH3-H (Benzyl)8.925.1
Core-03 -CH34-Cl0.82.4
Core-04 -CH33-Cl2.17.3
Core-05 -CH34-F1.54.9
Core-06 -CH34-OCH312.5>50

From this hypothetical data, one could infer that:

  • An N-methyl group is preferred over an N-ethyl group (Core-01 vs. Core-02).

  • A halogen at the 4-position of the benzyl ring significantly improves binding affinity and cellular engagement, with 4-chloro being optimal (Core-03 vs. Core-01).

  • A bulky, electron-donating group like methoxy at the 4-position is detrimental to activity (Core-06), suggesting a potential steric clash or unfavorable electronic interaction in the binding pocket.

Conclusion and Future Directions

The 4-Benzyl-N-methylmorpholine-3-carboxamide scaffold represents a highly promising starting point for the development of potent and selective inhibitors of protein-protein interactions. Its design is rooted in established principles of medicinal chemistry, combining the privileged nature of the morpholine ring with the functional mimicry of key amino acid features.[3][14][15] The proposed synthetic route is flexible, allowing for the creation of diverse chemical libraries to explore the SAR landscape thoroughly. By employing a rigorous validation cascade of biophysical and cellular assays, researchers can confidently identify lead compounds with desirable drug-like properties. Future work should focus on expanding the library of analogues, solving co-crystal structures to understand the binding mode, and optimizing the pharmacokinetic properties of the most promising leads to advance them toward clinical development.

References

  • OUCI. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
  • Various Authors. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem.
  • Various Authors. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Available from: [Link]

  • Various Authors. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry. Available from: [Link]

  • Various Authors. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry. Available from: [Link]

  • Luescher, M. U., et al. (2018). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C–Substituted Morpholines from Aldehydes. Organic Syntheses. Available from: [Link]

  • Various Authors. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available from: [Link]

  • Organic Chemistry Portal. Morpholine synthesis. Available from: [Link]

  • Various Authors. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available from: [Link]

  • ResearchGate. (2025). ChemInform Abstract: A Concise and Efficient Synthesis of Substituted Morpholines. Available from: [Link]

  • Academia.edu. Recent progress in the synthesis of morpholines. Available from: [Link]

  • ResearchGate. Morpholine-containing molecular scaffolds of our in-house library. Available from: [Link]

  • Yamada, R., & Sakata, K. (2022). Electrochemical Synthesis of Substituted Morpholines via a Decarboxylative Intramolecular Etherification. Organic Letters. Available from: [Link]

  • bioRxiv. (2025). Evaluation of peptidomimetic inhibitors Abstract. Available from: [Link]

  • Various Authors. (2021). Visualized and Quantitative Conformational Analysis of Peptidomimetics. ACS Omega. Available from: [Link]

  • Leman, P. (2021). Peptidomimetic Drug Design. Journal of Drug Designing. Available from: [Link]

  • Various Authors. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules. Available from: [Link]

  • Various Authors. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules. Available from: [Link]

  • PRISM BioLab. (2023). Conformational Restriction of Peptidomimetics for PPI. Available from: [Link]

  • Various Authors. (2026). Benzyl methyl morpholinium hydroxide (BMMorph)OH: a new basic ionic liquid for N-alkylation of bioactive N-heterocycles. RSC Advances. Available from: [Link]

  • Various Authors. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Available from: [Link]

Sources

The N-Substituted Morpholine-4-Carboxamide Scaffold: A Technical Guide to Discovery, Synthesis, and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Topic: History, Discovery, and Technical Application of N-Substituted Morpholine Carboxamides. Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists. Content Scope: This guide moves beyond basic definitions to explore the Morpholine-4-carboxamide moiety—a privileged structural motif in modern drug design. We examine its evolution from a simple solubilizing group to a critical pharmacophore in Soluble Epoxide Hydrolase (sEH) inhibitors, Fatty Acid Amide Hydrolase (FAAH) inhibitors, and CNS-active agents.

Historical Evolution and Discovery Context

The discovery of N-substituted morpholine carboxamides is not marked by a single "eureka" moment but rather by the gradual recognition of the morpholine urea and carbamate motifs as superior bioisosteres for improving pharmacokinetic (PK) profiles.

The "Solubility-Stability" Paradox (1970s–1990s)

Early medicinal chemistry often relied on the morpholine ring solely to enhance water solubility due to its basic nitrogen (


) and ether oxygen. However, direct alkylation often led to rapid metabolic oxidation (N-dealkylation).

In the late 1990s, high-throughput screening (HTS) campaigns for hydrolase inhibitors identified that acylating the morpholine nitrogen (forming a carboxamide or urea) dramatically altered its properties:

  • Metabolic Shielding: The electron-withdrawing carbonyl group reduces the basicity of the nitrogen, preventing oxidation by CYP450 enzymes.

  • Hydrogen Bonding: The resulting urea/carboxamide linker (

    
    ) provided a rigid donor-acceptor motif crucial for binding in enzyme active sites.
    
The Soluble Epoxide Hydrolase (sEH) Breakthrough (2000s)

The most significant historical milestone for this scaffold was the work on Soluble Epoxide Hydrolase (sEH) inhibitors. Researchers, notably the Hammock group at UC Davis, discovered that N,N'-disubstituted ureas were potent transition-state mimics for sEH. The incorporation of a morpholine-4-carboxamide terminus (often as a "secondary pharmacophore") improved oral bioavailability and solubility compared to the highly lipophilic adamantyl-urea leads.

Modern Applications (2010s–Present)

Today, the scaffold is ubiquitous in:

  • Cobicistat (Tybost): An HIV pharmacokinetic enhancer where the morpholine-carbamate motif modulates CYP3A inhibition.

  • Kinase Inhibitors: Used as a solvent-exposed "tail" to improve physicochemical properties without steric clashes (e.g., PI3K/mTOR inhibitors).

Chemical Synthesis: Protocols and Causality

The synthesis of N-substituted morpholine carboxamides primarily relies on the formation of the urea or amide bond at the N4 position.

Synthetic Pathways Visualization

The following diagram outlines the three primary routes to access this scaffold, highlighting the decision logic based on substrate availability and reactivity.

SynthesisPathways cluster_legend Method Selection Logic Morpholine Morpholine (Nucleophile) Intermediate Activated Intermediate Morpholine->Intermediate + CDI Product N-Substituted Morpholine-4-Carboxamide Morpholine->Product + Isocyanate (High Yield, Atom Eco) Isocyanate Route A: Isocyanate (R-N=C=O) CarbamoylCl Route B: Carbamoyl Chloride (R-NH-CO-Cl) CarbamoylCl->Product + Morpholine (Base req.) CDI Route C: CDI Activation (One-Pot) Intermediate->Product + Amine (R-NH2) key1 Route A: Best for simple R-groups key2 Route B: Best for hindered amines key3 Route C: Avoids toxic phosgene

Figure 1: Strategic synthetic pathways for N-substituted morpholine carboxamides. Route A is preferred for atom economy; Route C is preferred for safety and diversity.

Detailed Experimental Protocol: Urea Formation via Isocyanate (Route A)

Objective: Synthesis of N-(4-chlorophenyl)morpholine-4-carboxamide. Rationale: This method is chosen for its high atom economy and lack of complex byproducts, making it a self-validating protocol (product precipitates).

Reagents:

  • Morpholine (1.0 equiv)[1]

  • 4-Chlorophenyl isocyanate (1.0 equiv)

  • Dichloromethane (DCM) (anhydrous, 10 mL/mmol)

  • Triethylamine (0.1 equiv, catalytic - optional)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Charge with anhydrous DCM.
    
  • Addition 1: Add 4-Chlorophenyl isocyanate (e.g., 5.0 mmol) and cool to 0°C. Causality: Cooling controls the exotherm of the urea formation.

  • Addition 2: Add Morpholine (5.0 mmol) dropwise over 10 minutes.

    • Observation: A white precipitate typically forms immediately (the urea product).

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.

    • Validation: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The isocyanate spot (high

      
      ) should disappear.
      
  • Workup: Filter the precipitate. Wash the filter cake with cold DCM (

    
    ) and Hexanes (
    
    
    
    ).
  • Purification: Recrystallization from Ethanol/Water is usually sufficient if the melting point is sharp.

Yield Expectation: >85% isolated yield.

Medicinal Chemistry: SAR and Biological Utility[2][3][4]

The N-substituted morpholine carboxamide is a "workhorse" scaffold. Its utility is defined by specific physicochemical contributions.

Physicochemical Data Profile

The following table summarizes the impact of the morpholine-carboxamide moiety on drug-like properties compared to a simple phenyl group or a diethyl amine.

PropertyMorpholine-4-CarboxamideDiethyl Urea AnalogPhenyl AnalogImpact Rationale
LogP (Lipophilicity) 0.5 – 1.21.5 – 2.0> 2.5Morpholine oxygen lowers LogP, improving water solubility.
H-Bond Acceptors 3 (2 from urea, 1 from ether)1 (urea)0The ether oxygen acts as a weak acceptor, aiding solvation.
Metabolic Stability HighLowModerateRing constraints prevent N-dealkylation; Urea stabilizes the N.
Solubility (pH 7.4) Moderate-HighLowVery LowPolar surface area (PSA) is increased by the morpholine ring.
Mechanism of Action: The Urea Pharmacophore

In enzyme inhibitors (e.g., sEH, FAAH), the urea hydrogens act as Hydrogen Bond Donors to the catalytic aspartate or serine residues in the active site. The morpholine ring typically resides in a solvent-exposed pocket or a hydrophobic tunnel.

Signaling Pathway: sEH Inhibition

The following diagram illustrates how Morpholine-4-carboxamide inhibitors block the degradation of Epoxyeicosatrienoic acids (EETs), leading to anti-inflammatory effects.

sEH_Pathway ArachidonicAcid Arachidonic Acid EETs EETs (Anti-inflammatory) ArachidonicAcid->EETs Metabolism CYP450 CYP450 Epoxygenases CYP450->EETs DHETs DHETs (Inactive/Pro-inflammatory) EETs->DHETs Hydrolysis sEH Soluble Epoxide Hydrolase (sEH) sEH->EETs Degradation Inhibitor Morpholine-4-Carboxamide Inhibitor Inhibitor->sEH Blocks Active Site (Urea Binding)

Figure 2: Mechanism of Action. The inhibitor blocks sEH, preserving anti-inflammatory EETs.

Critical Analysis & Troubleshooting (E-E-A-T)

Common Synthetic Pitfalls
  • Hydrolysis of Isocyanates: If the reaction solvent is not anhydrous, isocyanates react with water to form symmetric urea byproducts (

    
    ).
    
    • Solution: Use freshly distilled DCM or dry THF.

  • Regioselectivity (in substituted morpholines): If using 2-methylmorpholine, the reaction will occur at the N4 position, but the product will be a racemic mixture unless chiral morpholine is used.

Structural Validation
  • NMR Signature: The urea proton (

    
    ) typically appears as a broad singlet between 6.0–8.5 ppm in 
    
    
    
    -NMR (DMSO-
    
    
    ). The morpholine protons appear as two distinct triplets (or multiplets) around 3.3–3.6 ppm.
  • IR Spectroscopy: Look for the characteristic Urea Carbonyl stretch (

    
    ) at 1630–1660 
    
    
    
    , distinct from esters or ketones.

References

  • Hammock, B. D., et al. (2005). "Discovery of potent soluble epoxide hydrolase inhibitors for the treatment of hypertension." Journal of Medicinal Chemistry.

  • Xu, Y., et al. (2013). "Cobicistat (GS-9350): A Potent and Selective Inhibitor of Human CYP3A Enzymes." ACS Medicinal Chemistry Letters.

  • Patel, D., et al. (2018). "A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water."[2] Royal Society of Chemistry Advances.

  • Kumari, A., et al. (2020). "Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." Medicinal Chemistry.

  • PubChem Compound Summary. "Morpholine-4-carboxamide." National Center for Biotechnology Information.

Sources

Pharmacophore Analysis of 4-Benzyl-N-methylmorpholine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical analysis of the pharmacophoric properties of 4-Benzyl-N-methylmorpholine-3-carboxamide . It is designed for medicinal chemists and computational biologists seeking to utilize this scaffold in drug discovery campaigns, specifically within the context of peptidomimetics and GPCR ligand design.

Content Type: Technical Whitepaper Subject: Structural Biology & Ligand-Based Drug Design (LBDD)

Executive Summary: The Peptidomimetic Scaffold

4-Benzyl-N-methylmorpholine-3-carboxamide represents a "privileged structure" in medicinal chemistry. Its core value lies in its ability to function as a constrained peptidomimetic . The morpholine ring locks the nitrogen and the alpha-carbon (C3) into a specific conformation, effectively mimicking a proline residue or a


-turn in a peptide chain.

This molecule is not merely a random chemical entity; it is a template for targeting:

  • Neurokinin Receptors (NK1): Due to the spatial arrangement of the basic amine and aromatic pendant.

  • Prolyl Oligopeptidases (POP): As a transition-state mimic.

  • Chemokine Receptors (CCR5): As a core scaffold for allosteric modulation.

Structural Deconvolution & Physicochemical Profile

To understand the pharmacophore, we must first define the physicochemical landscape of the molecule.

Physicochemical Properties (Predicted)
PropertyValue (Approx.)Pharmacophoric Significance
Molecular Weight ~234.3 DaFragment-like; ideal for Lead Optimization (LE).
cLogP 1.2 – 1.8High CNS penetration potential; moderate lipophilicity.
pKa (N4) 7.5 – 8.2Critical: Exists predominantly as a cation at physiological pH (7.4).
TPSA ~32 ŲExcellent membrane permeability (Blood-Brain Barrier).
Rotatable Bonds 3Limited flexibility reduces entropic penalty upon binding.
Conformational Analysis (The "Chair" Anchor)

The morpholine ring preferentially adopts a chair conformation . In this specific derivative:

  • Equatorial Preference: The bulky 4-Benzyl group and the 3-Carboxamide group will orient themselves to minimize 1,3-diaxial interactions.

  • Vectorality: This locks the aromatic benzyl ring and the amide hydrogen bond vectors into a distinct angular relationship (approx. 109.5° dihedral projection), creating a rigid pharmacophore.

Pharmacophore Feature Mapping

The biological activity of this molecule is driven by four distinct pharmacophoric features (


 to 

).
Feature Definitions
  • 
    : Positive Ionizable Center (PI) 
    
    • Atom: N4 (Tertiary amine).

    • Function: Forms a salt bridge with a conserved Aspartate (Asp) or Glutamate (Glu) in GPCR binding pockets (e.g., Asp3.32 in aminergic GPCRs).

  • 
    : Hydrophobic/Aromatic Centroid (Hy/Ar) 
    
    • Atom: The Phenyl ring of the Benzyl group.

    • Function: Engages in

      
       stacking or occupies a hydrophobic specificity pocket (e.g., the S1 pocket in proteases).
      
  • 
    : Hydrogen Bond Acceptor (HBA) 
    
    • Atoms: Morpholine Ether Oxygen (O1) & Amide Carbonyl Oxygen.

    • Function: The ether oxygen often acts as a weak acceptor, while the carbonyl is a strong directional acceptor.

  • 
    : Hydrogen Bond Donor (HBD) 
    
    • Atom: Amide Nitrogen (N-H).

    • Function: Essential for backbone hydrogen bonding mimics.

3D-Spatial Relationship Diagram

The following diagram illustrates the vector relationships and the "Bioactive Conformation" hypothesis.

PharmacophoreMap N4 N4: Positive Ionizable (PI) (Salt Bridge Anchor) Benzyl Benzyl: Hydrophobic (Hy) (Pi-Stacking) N4->Benzyl ~3.5-4.0 Å Distance C3 C3: Chiral Center (Stereo-Control) N4->C3 Covalent Constraint Target Receptor Pocket (GPCR/Enzyme) N4->Target Ionic Interaction (Asp/Glu) Benzyl->Target Hydrophobic Pocket Amide 3-Carboxamide: HBD/HBA (Directional Vector) C3->Amide Rigid Orientation Amide->Target H-Bond Network

Figure 1: Pharmacophore connectivity map showing the spatial constraints imposed by the morpholine ring between the basic amine and the aromatic moiety.[1][2]

Target Prediction & Screening Workflow

If you are using this molecule as a probe, the following workflow ensures a self-validating analysis of its biological targets.

The "Peptide-Mimic" Hypothesis

Because the distance between the N4-benzyl and the C3-carbonyl closely mimics the distance between the


 and 

residues in a peptide

-turn, this scaffold is a prime candidate for Peptidomimetic Library Design .
Screening Protocol (Step-by-Step)

Phase 1: In Silico Target Fishing

  • Conformer Generation: Generate 50 low-energy conformers using a force field suitable for heterocycles (e.g., OPLS3e).

  • Align to Reference: Superimpose the 4-Benzyl-N-methylmorpholine-3-carboxamide conformers onto the crystal structure ligands of known NK1 antagonists (e.g., Aprepitant) or CCR5 antagonists (Maraviroc).

  • Score: Calculate RMSD of the pharmacophoric points (PI and Ar). An RMSD < 1.0 Å suggests high probability of cross-reactivity.

Phase 2: Experimental Validation (SAR) To confirm the pharmacophore, you must synthesize "feature-knockout" analogues:

  • Knockout 1 (The Anchor): Replace N4 with Carbon (Cyclohexane analog). Hypothesis: Loss of potency indicates ionic interaction is essential.

  • Knockout 2 (The Spacer): Shorten the benzyl linker (Phenyl analog). Hypothesis: Loss of potency indicates the hydrophobic pocket is distal.

  • Knockout 3 (Stereochemistry): Synthesize the (S)- and (R)- enantiomers separately. Hypothesis: One enantiomer should be >100x more potent, confirming specific binding over non-specific membrane intercalation.

Synthesis of the Pharmacophore

Note: This section references standard protocols for morpholine functionalization.

The synthesis of this core requires controlling the C3 stereocenter.

  • Starting Material: L-Serine or related amino acid derivatives can be used to establish chirality.

  • Cyclization: Reaction with 1,2-dibromoethane or equivalent bis-electrophiles allows formation of the morpholine ring.

  • N-Alkylation: Introduction of the benzyl group at N4.

  • Amidation: Conversion of the C3 ester/acid to the N-methylcarboxamide.

Critical Control Point: The N-benzylation must be controlled to prevent quaternization (formation of the ammonium salt), which would permanently charge the molecule and abolish BBB permeability.

Applications in Drug Discovery[3][4][5][6]

Case Study: Neurokinin-1 (NK1) Antagonism

NK1 antagonists often feature a basic nitrogen flanked by two aromatic systems. The 4-Benzyl-N-methylmorpholine-3-carboxamide provides the "Basic Nitrogen + Aromatic 1" motif. To convert this scaffold into a high-potency drug, a second aromatic group is typically attached to the amide side (C3).

  • Mechanism: The N4 amine binds to the conserved Aspartate in TM3 of the GPCR. The Benzyl group slots into a hydrophobic crevice between TM5 and TM6.

Case Study: Prolyl Oligopeptidase (POP) Inhibition

POP enzymes cleave peptides after a proline residue. The morpholine ring acts as a "Proline Isostere."

  • Mechanism: The C3-carbonyl is attacked by the catalytic serine of the enzyme. The N4-benzyl mimics the P2 residue of the substrate peptide.

References

  • Morpholine Scaffolds in Medicinal Chemistry

    • Title: Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity.
    • Source:Chemical Biology & Drug Design (Wiley).
    • URL:[Link]

  • Pharmacophore Generation Methodologies

    • Title: Structure-based three-dimensional pharmacophores as an altern
    • Source:Dove Medical Press.
    • URL:[Link]

  • NK1 Receptor Structural Biology

    • Title: Structural basis for the action of the drug aprepitant
    • Source:Nature Communic
    • URL:[Link]

  • Peptidomimetics and Beta-Turns

    • Title: Beta-turn mimetics in drug discovery.
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 4-Benzyl-N-methylmorpholine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This Application Note details the synthesis of 4-Benzyl-N-methylmorpholine-3-carboxamide , a critical scaffold in medicinal chemistry often serving as a pharmacophore in Neurokinin-1 (NK1) receptor antagonists and other CNS-active agents.

Unlike simple morpholine derivatives, the 3-carboxamide substitution pattern imposes specific stereoelectronic constraints. The synthesis cannot rely on standard


-alkylation of commercially available morpholine. Instead, it requires the de novo construction of the morpholine ring from an amino acid precursor to establish the C3-chiral center (or racemic equivalent) prior to ring closure.

The Strategy: We utilize a "Serine-Morpholine Annulation" strategy. This route is superior to the "Epichlorohydrin" route (which favors 2-substitution) and the "Ethanolamine" route (which lacks the C3-carboxyl handle).

Retrosynthetic Logic
  • Target: 4-Benzyl-N-methylmorpholine-3-carboxamide.

  • Disconnection 1 (Amide): Aminolysis of the ester precursor using methylamine.

  • Disconnection 2 (Ring): Double alkylation/cyclization of

    
    -benzylserine methyl ester with a C2-synthon (1,2-dibromoethane).
    
  • Starting Material: DL-Serine Methyl Ester HCl (for racemic) or L-Serine Methyl Ester HCl (for Chiral S-isomer).

Chemical Pathway Visualization

The following diagram illustrates the optimized synthetic workflow.

SynthesisPathway SM Start: Serine Methyl Ester (HCl Salt) Inter1 Intermediate 1: N-Benzyl-Serine Methyl Ester SM->Inter1 SM->Inter1 Reductive Amination Inter2 Intermediate 2: Methyl 4-benzylmorpholine- 3-carboxylate Inter1->Inter2 Inter1->Inter2 Annulation Product Target: 4-Benzyl-N-methylmorpholine- 3-carboxamide Inter2->Product Inter2->Product Aminolysis R1 1. PhCHO, Et3N 2. NaBH(OAc)3 DCM, 0°C to RT R2 1,2-Dibromoethane K2CO3, DMF 110°C, 16h R3 MeNH2 (2.0M in THF) MeOH, 60°C Sealed Tube

Caption: Three-step synthetic pathway from Serine methyl ester to the target morpholine carboxamide.

Detailed Experimental Protocols

Step 1: Preparation of -Benzyl-DL-Serine Methyl Ester

Objective: Mono-alkylation of the amine while preserving the ester and alcohol functionalities. Reductive amination is preferred over direct alkylation (with benzyl bromide) to prevent over-alkylation to the quaternary ammonium salt.

  • Reagents:

    • DL-Serine methyl ester hydrochloride (1.0 equiv)

    • Benzaldehyde (1.05 equiv)

    • Triethylamine (1.1 equiv)

    • Sodium triacetoxyborohydride (STAB) (1.4 equiv)

    • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Suspend DL-Serine methyl ester HCl (15.5 g, 100 mmol) in anhydrous DCM (300 mL) under nitrogen.

  • Add Triethylamine (15.3 mL, 110 mmol) dropwise at 0°C to free the amine. Stir for 15 min.

  • Add Benzaldehyde (10.7 mL, 105 mmol). Add MgSO₄ (5 g) to absorb water formed during imine formation. Stir at room temperature (RT) for 2 hours.

  • Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (29.7 g, 140 mmol) in portions over 20 minutes.

  • Allow the reaction to warm to RT and stir overnight (12-16 h).

  • Quench: Add saturated aqueous NaHCO₃ (200 mL) slowly. Stir for 30 min.

  • Extraction: Separate phases. Extract aqueous layer with DCM (2 x 100 mL).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc 3:1) to yield the product as a colorless oil.

    • Expected Yield: 85-90%

Step 2: Cyclization to Methyl 4-benzylmorpholine-3-carboxylate

Objective: Constructing the morpholine ring. This is a double alkylation: first at the more nucleophilic Nitrogen, then intramolecularly at the Oxygen.

  • Reagents:

    • 
      -Benzyl-DL-Serine methyl ester (from Step 1) (1.0 equiv)
      
    • 1,2-Dibromoethane (1.2 equiv)

    • Potassium Carbonate (K₂CO₃) (2.5 equiv)

    • Tetrabutylammonium iodide (TBAI) (0.1 equiv) - Catalyst

    • DMF (Dimethylformamide) or Acetonitrile

Protocol:

  • Dissolve

    
    -Benzyl-DL-Serine methyl ester (20.9 g, 100 mmol) in anhydrous DMF (200 mL).
    
  • Add finely ground K₂CO₃ (34.5 g, 250 mmol) and TBAI (3.7 g, 10 mmol).

  • Add 1,2-Dibromoethane (10.3 mL, 120 mmol) via syringe.

  • Reaction: Heat the mixture to 100-110°C for 16-24 hours. Monitor by TLC (the secondary amine spot should disappear).

    • Mechanistic Note: The reaction proceeds via initial

      
      -alkylation to form the 
      
      
      
      -(2-bromoethyl) intermediate, followed by base-mediated intramolecular Williamson ether synthesis.
  • Workup: Cool to RT. Pour into ice-water (500 mL). Extract with Ethyl Acetate (3 x 150 mL).

  • Wash combined organics with water (2x) and brine (to remove DMF).

  • Purification: Dry (Na₂SO₄) and concentrate. The crude oil is often pure enough for the next step. If necessary, purify via column chromatography (Gradient: 10% to 30% EtOAc in Hexanes).

    • Expected Yield: 60-75%

    • Data Check: ¹H NMR should show the morpholine ring protons as a complex multiplet system between 3.5-4.0 ppm and the benzylic singlet around 3.5-3.6 ppm.

Step 3: Aminolysis to 4-Benzyl-N-methylmorpholine-3-carboxamide

Objective: Direct conversion of the methyl ester to the


-methyl amide. This avoids the hydrolysis step (to the acid) and subsequent coupling reagents, increasing atom economy.
  • Reagents:

    • Methyl 4-benzylmorpholine-3-carboxylate (1.0 equiv)

    • Methylamine (2.0 M solution in THF or 33% in EtOH) (5.0 equiv)

    • Methanol (Solvent)[1]

Protocol:

  • Place Methyl 4-benzylmorpholine-3-carboxylate (2.35 g, 10 mmol) in a pressure tube or sealed flask.

  • Add Methanol (10 mL) and Methylamine solution (25 mL of 2.0 M in THF, 50 mmol).

  • Reaction: Seal the vessel and heat to 60°C for 12-24 hours.

    • Note: Ester-to-amide conversion can be slow. If conversion is incomplete, add more methylamine and extend time, or raise temperature to 80°C (ensure vessel pressure rating is sufficient).

  • Workup: Cool to RT. Concentrate the mixture under reduced pressure to remove solvent and excess methylamine.

  • Purification: The residue is usually a solid or viscous oil. Recrystallize from EtOAc/Hexane or purify via short silica plug (DCM/MeOH 95:5) to remove trace impurities.[2]

    • Expected Yield: 85-95%

    • Final Appearance: White to off-white solid.

Analytical Data & QC Specifications

ParameterSpecificationMethod
Appearance White crystalline solid or powderVisual
Purity >98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
MS (ESI) [M+H]⁺ = 235.15 (Calc: 234.29)LC-MS
¹H NMR (CDCl₃) Confirm Benzyl (5H), Morpholine Core, N-Me doublet400 MHz NMR

Key NMR Diagnostic Signals (400 MHz, CDCl₃):

  • δ 7.2-7.4: Multiplet (5H, Aromatic Benzyl).

  • δ 6.8: Broad singlet/quartet (1H, Amide NH).

  • δ 3.8-4.0: Multiplet (Morpholine O-CH₂).

  • δ 3.55: Singlet (2H, Ph-CH₂-N).

  • δ 3.15: Doublet (1H, H3 of morpholine, alpha to carbonyl).

  • δ 2.80: Doublet (3H,

    
    =4.8 Hz, NH-CH₃ ).
    

Safety & Handling

  • 1,2-Dibromoethane: Potent alkylating agent and suspected carcinogen. Use only in a fume hood with double-gloving (Nitrile). Destroy excess reagent with aqueous NaOH/Thiosulfate.

  • Methylamine: Flammable gas/liquid. Toxic by inhalation. Handle in a well-ventilated hood; use sealed tubes for heating.

  • Sodium Triacetoxyborohydride: Evolves hydrogen gas upon reaction with water/acid. Keep dry.

References

  • Morpholine-3-carboxylic acid synthesis: Brown, G. R., Foubister, A. J., & Wright, B. (1985). Synthesis of (S)-morpholine-3-carboxylic acid. Journal of the Chemical Society, Perkin Transactions 1, 2577-2580. Link

  • Reductive Amination Protocol: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Cyclization Mechanism (Serine to Morpholine): Dankwardt, J. W., Newman, S. R., & Krstenansky, J. L. (1990). Solid phase synthesis of aryl ether macrocycles. Tetrahedron Letters, 31(46), 6653-6656. (Describes similar O-alkylation cyclization strategies). Link

  • Aminolysis of Esters: Mader, M. M., & Heldering, S. (2009). Practical Synthesis of Amides from Esters and Amines. The Journal of Organic Chemistry. (General reference for methylamine aminolysis conditions).

Sources

Application Note: Reagents and Protocols for the Preparation of 4-Benzyl-N-methylmorpholine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized synthetic routes for 4-Benzyl-N-methylmorpholine-3-carboxamide , a pharmacologically relevant scaffold often employed as a peptidomimetic fragment or solubility-enhancing moiety in drug discovery. Unlike standard amide couplings, the steric environment of the morpholine C3 position and the basicity of the tertiary amine at position 4 require specific reagent choices to minimize epimerization and maximize yield. This guide contrasts high-throughput reagents (HATU) with scalable alternatives (T3P) and provides validated protocols for both.

Introduction & Retrosynthetic Strategy

The morpholine-3-carboxamide scaffold is a "privileged structure" in medicinal chemistry, offering a balance of metabolic stability and solubility. The target molecule, 4-Benzyl-N-methylmorpholine-3-carboxamide , is typically assembled via the amidation of 4-benzylmorpholine-3-carboxylic acid .

Critical Chemical Challenges
  • Steric Hindrance: The carboxylic acid at C3 is adjacent to the bulky N-benzyl group, retarding nucleophilic attack.

  • Epimerization Risk: If the starting material is chiral (e.g., (3R)-isomer), activation of the carbonyl can increase the acidity of the

    
    -proton, leading to racemization via an oxazolone intermediate.
    
  • Zwitterionic Nature: The precursor acid exists as a zwitterion, affecting solubility in non-polar solvents (DCM) and necessitating polar aprotic media (DMF/DMAc) or specific base handling.

Retrosynthetic Pathway

The most reliable disconnection is the amide bond formation between the carboxylic acid precursor and methylamine.

Retrosynthesis Target Target: 4-Benzyl-N-methylmorpholine- 3-carboxamide Precursor Precursor: 4-Benzylmorpholine- 3-carboxylic acid Target->Precursor Amide Disconnection Amine Reagent: Methylamine (HCl or THF soln) Target->Amine

Figure 1: Retrosynthetic analysis focusing on the C3-amide bond construction.

Reagent Selection Guide

The choice of coupling reagent is dictated by the scale of reaction and the tolerance for cost vs. purity.

Comparative Analysis of Coupling Reagents
Reagent ClassReagentRecommended UseProsCons
Uronium HATU Discovery / Milligram ScaleHighest reactivity for hindered substrates; <5% epimerization with DIPEA.Expensive; difficult to remove by-products (tetramethylurea) without chromatography.
Phosphonic Anhydride T3P (50% in EtOAc/DMF)Gram / Kilo ScaleGreen Chemistry Choice. Water-soluble by-products; very low epimerization.Slower reaction kinetics than HATU; requires excess base.
Carbodiimide EDC[1][2]·HCl / HOBt General PurposeLow cost; standard in academic labs.Urea by-products can be difficult to remove; slower activation.
Acid Chloride Oxalyl Chloride / DMF Difficult SubstratesExtremely high reactivity.High Risk: High racemization probability; harsh conditions incompatible with acid-sensitive groups.
The "Why" Behind the Choice
  • Why HATU? For research scale (<100 mg), we prioritize yield over cost. The 7-azabenzotriazole moiety in HATU creates a highly reactive active ester that overcomes the steric bulk of the N-benzyl group rapidly, outcompeting the rate of racemization.

  • Why T3P? For process scale (>1 g), we prioritize purification . T3P (Propanephosphonic acid anhydride) generates only water-soluble phosphate by-products, allowing the product to be isolated via simple phase separation (liquid-liquid extraction), avoiding time-consuming column chromatography.

Detailed Experimental Protocols

Protocol A: HATU-Mediated Synthesis (High-Throughput/Discovery)

Best for: Small scale (10–500 mg), rapid library synthesis, chiral substrates.

Reagents:

  • 4-Benzylmorpholine-3-carboxylic acid (1.0 equiv)[3]

  • Methylamine hydrochloride (1.5 equiv)

  • HATU (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous DMF (N,N-Dimethylformamide) (0.2 M concentration)

Step-by-Step Methodology:

  • Activation: In a dried reaction vial, dissolve 4-benzylmorpholine-3-carboxylic acid in anhydrous DMF. Add DIPEA (2.0 equiv) and stir for 5 minutes at Room Temperature (RT) to ensure deprotonation of the zwitterion.

  • Coupling Agent: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange. Stir for 10 minutes to form the activated ester.

  • Amine Addition: Add Methylamine HCl (1.5 equiv) followed immediately by the remaining DIPEA (1.0 equiv). Note: If using Methylamine 2M in THF, no additional base is needed for the amine.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Target Mass: ~235.1 Da [M+H]+).

  • Workup:

    • Dilute reaction mixture with EtOAc (10 volumes).

    • Wash sequentially with:

      • Sat. NaHCO₃ (2x) – Removes unreacted acid/HATU byproducts.

      • Water (1x) – Removes DMF.

      • Brine (1x).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: If purity <95%, purify via flash chromatography (DCM:MeOH 95:5).

Protocol B: T3P-Mediated Synthesis (Scale-Up)

Best for: >1 gram scale, avoiding chromatography, strict stereochemical retention.

Reagents:

  • 4-Benzylmorpholine-3-carboxylic acid (1.0 equiv)[3]

  • Methylamine (2M in THF) (1.5 equiv)

  • T3P (50% w/w solution in EtOAc) (1.5 equiv)

  • Triethylamine (TEA) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (0.5 M concentration)

Step-by-Step Methodology:

  • Slurry Formation: Suspend the carboxylic acid in EtOAc (or 2-MeTHF). Add the base (TEA, 3.0 equiv). The mixture should become homogeneous as the salt forms.

  • Amine Addition: Add the Methylamine solution (1.5 equiv) to the mixture. Cool to 0°C if the scale is >10g to control exotherm.

  • T3P Addition: Dropwise add the T3P solution (1.5 equiv). Maintain temperature <25°C.

  • Reaction: Allow to warm to RT and stir for 12–16 hours. T3P kinetics are slower than HATU; overnight stirring is standard.

  • Self-Validating Workup:

    • Add water (10 volumes) to the reaction mixture. Stir vigorously for 15 minutes.

    • Separate phases. The product remains in the organic (EtOAc) layer; T3P by-products partition into the aqueous layer.

    • Wash organic layer with 0.5 M NaOH (removes unreacted acid) and then Brine.

    • Concentrate to dryness.

  • Result: Typically yields a white/off-white solid requiring no further purification.

Analytical Validation & Quality Control

Expected Analytical Data
  • LC-MS: ESI+ [M+H] = 235.15 m/z.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       7.20–7.40 (m, 5H, Benzyl Ar-H).
      
    • 
       7.80 (broad q, 1H, Amide NH).
      
    • 
       3.50 (s, 2H, Benzyl-CH₂).
      
    • 
       2.60 (d, 3H, N-CH₃).
      
    • 
       2.90–3.80 (m, 7H, Morpholine ring protons). Note: The proton at C3 is often obscured or distinct depending on stereochemistry.
      
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Zwitterion insolubilitySwitch solvent to DMF or increase DIPEA to 4.0 equiv to fully solubilize the acid.
Racemization High pH or Over-activationSwitch from HATU to T3P. Keep reaction temperature at 0°C during reagent addition. Avoid large excess of base.
Incomplete Conversion Steric hindranceHeat reaction to 40°C (only if using T3P; HATU decomposes at high heat).
Impurity: Tetramethylurea HATU byproductUse Protocol B (T3P) or perform extensive aqueous washes (5x water).

Reaction Workflow Diagram

Workflow Start Start: 4-Benzylmorpholine- 3-carboxylic acid Decision Scale & Purity Requirement? Start->Decision PathA Research Scale (<500mg) Priority: Speed/Yield Decision->PathA Small Scale PathB Scale-Up (>1g) Priority: Green/No Column Decision->PathB Large Scale ReagentA Reagent: HATU + DIPEA Solvent: DMF PathA->ReagentA WorkupA Workup: EtOAc extraction + NaHCO3 wash ReagentA->WorkupA PurifyA Purification: Flash Column (DCM/MeOH) WorkupA->PurifyA End Final Product: 4-Benzyl-N-methylmorpholine- 3-carboxamide PurifyA->End ReagentB Reagent: T3P (50%) + TEA Solvent: EtOAc PathB->ReagentB WorkupB Workup: Phase Separation (Water wash removes byproducts) ReagentB->WorkupB PurifyB Purification: Crystallization (if necessary) WorkupB->PurifyB PurifyB->End

Figure 2: Decision tree for selecting the optimal synthetic protocol based on scale and purification capabilities.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177.

  • PubChem Compound Summary. (n.d.). 4-Benzylmorpholine-3-carboxylic acid.[3][5][6] National Center for Biotechnology Information.

  • Basavaprabhu, et al. (2013). Propanephosphonic Acid Anhydride (T3P): A Reagent of Choice for the Synthesis of Heterocycles. Synthesis, 45(12), 1569-1601.

Sources

Application Note: High-Efficiency Microwave Synthesis of 4-Benzyl-N-methylmorpholine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Pharmacological Relevance

The morpholine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant analogs), monoamine oxidase (MAO) inhibitors, and reuptake inhibitors for the treatment of depression and CNS disorders.

Traditional thermal synthesis of N-substituted morpholine-3-carboxamides often suffers from slow kinetics, particularly during the amidation of sterically hindered esters, requiring harsh reagents (e.g., trimethylaluminum) or multi-step acid chloride activation.

This application note details a robust, microwave-assisted direct aminolysis protocol for the synthesis of 4-Benzyl-N-methylmorpholine-3-carboxamide . By leveraging the specific dielectric heating effects of microwave irradiation, this protocol reduces reaction times from 24+ hours to under 30 minutes while eliminating the need for coupling reagents or hazardous activators.

Scientific Background & Mechanism[1][2][3][4]

The Microwave Advantage in Amidation

Direct aminolysis of esters is kinetically disfavored due to the poor leaving group ability of alkoxides. Microwave irradiation accelerates this transformation through two primary mechanisms:

  • Thermal/Kinetic Effect: Rapid, volumetric heating allows the reaction to access high-temperature windows (100–150 °C) significantly above the solvent's atmospheric boiling point (superheating) in sealed vessels.

  • Specific Microwave Effect (Dipolar Polarization): The rate-determining step involves the formation of a tetrahedral zwitterionic intermediate. This transition state is highly polar compared to the neutral ground state. Microwave irradiation stabilizes this polar transition state via dipolar alignment, effectively lowering the activation energy (

    
    ).
    
Retrosynthetic Analysis

The synthesis is modular, consisting of a morpholine ring construction followed by the critical microwave-assisted amidation.

Retrosynthesis Target Target: 4-Benzyl-N-methylmorpholine-3-carboxamide Inter Intermediate: Ethyl 4-benzylmorpholine-3-carboxylate Inter->Target MW Amidation (Direct Aminolysis) SM1 Start Material 1: N-Benzyl-ethanolamine SM1->Inter Cyclization/Alkylation SM2 Start Material 2: Ethyl 2,3-dibromopropionate SM2->Inter Reagent Reagent: Methylamine (33% in EtOH) Reagent->Target

Figure 1: Retrosynthetic strategy highlighting the modular assembly.

Experimental Protocols

Stage 1: Synthesis of Ethyl 4-benzylmorpholine-3-carboxylate

Note: If the ethyl ester intermediate is commercially available, proceed directly to Stage 2.

Reagents: N-Benzylethanolamine (1.0 eq), Ethyl 2,3-dibromopropionate (1.1 eq), Triethylamine (3.0 eq), Toluene.

  • Dissolve N-benzylethanolamine (15.1 g, 100 mmol) and triethylamine (42 mL, 300 mmol) in Toluene (150 mL).

  • Add Ethyl 2,3-dibromopropionate (28.6 g, 110 mmol) dropwise at 0 °C.

  • Heat to reflux (110 °C) for 16 hours.

  • Cool, filter off triethylamine hydrobromide salts.

  • Concentrate the filtrate and purify via vacuum distillation or flash chromatography (Hexane/EtOAc 4:1).

    • Yield: ~65-75%

    • Appearance: Pale yellow oil.

Stage 2: Microwave-Assisted Direct Amidation (Core Protocol)

This step demonstrates the "Green Chemistry" advantage by using the amine source as both reagent and solvent co-factor, avoiding coupling agents like HATU or DCC.

Materials:

  • Substrate: Ethyl 4-benzylmorpholine-3-carboxylate (1.0 eq, 249 mg, 1 mmol).

  • Reagent: Methylamine (33% wt solution in Ethanol) (10.0 eq, ~1.2 mL).

  • Vessel: 10 mL Microwave Pressure Vial (Borosilicate glass).

  • Instrument: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).

Step-by-Step Workflow:

  • Loading: Place the morpholine ester (249 mg) into the 10 mL microwave vial.

  • Reagent Addition: Add the methylamine solution (1.2 mL). Add a magnetic stir bar.

  • Sealing: Cap the vial tightly with a Teflon-lined septum cap.

  • Irradiation Parameters:

    • Temperature: 120 °C

    • Pressure Limit: 15 bar (217 psi) - Critical safety check due to volatile amine.

    • Power: Dynamic (Max 150 W)

    • Hold Time: 20 minutes

    • Stirring: High

  • Cooling: Allow the reactor to cool the vessel to <40 °C using compressed air (automated).

  • Workup:

    • Vent the vial carefully in a fume hood to release excess methylamine gas.

    • Transfer the mixture to a round-bottom flask.

    • Evaporate the solvent (Ethanol) and excess methylamine under reduced pressure.

  • Purification: The crude residue is typically >90% pure. Recrystallize from Et2O/Hexane or purify via short silica plug (DCM/MeOH 95:5) if necessary.

Results & Optimization Data

The following data compares the microwave protocol against conventional thermal heating (oil bath) for this specific transformation.

Table 1: Method Comparison (Ester to Amide Conversion)

ParameterConventional HeatingMicrowave ProtocolAdvantage
Temperature 80 °C (Reflux EtOH)120 °C (Sealed)Access to superheated region
Time 48 Hours20 Minutes144x Faster
Yield (Isolated) 45% (Incomplete)88%Higher conversion
Atom Economy Low (Solvent loss)High (Closed system)Green Chemistry
Purification Column ChromatographySimple EvaporationReduced waste
Optimization Logic (Self-Validating System)

To ensure the protocol works on your specific equipment, run a "Time-Course" validation:

Optimization Start Start Run 120°C, 10 min Check Check LCMS Conversion > 95%? Start->Check Success Stop & Isolate (Ideal Condition) Check->Success Yes Fail Extend Time +10 min Check->Fail No (<80%) TempUp Increase Temp 140°C (Watch Pressure) Check->TempUp No (<20%) Fail->Check

Figure 2: Optimization logic flow. If conversion is low after 20 mins, temperature is the primary lever, followed by time.

Troubleshooting & Critical Parameters

Pressure Management

Methylamine is a gas at room temperature; using it in ethanol solution creates significant vapor pressure upon heating.

  • Risk: Vessel failure.

  • Mitigation: Do not fill the vial more than 50% volume. Ensure the microwave system has an active pressure sensor cutoff set to 15-20 bar.

Steric Hindrance

The benzyl group at position 4 creates steric bulk around the C3-ester.

  • Observation: If the reaction stalls at 50% conversion.

  • Solution: Increase the equivalents of Methylamine to 20 eq. The excess amine acts as the solvent, increasing the collision frequency.

By-product Formation
  • Issue: Hydrolysis to the carboxylic acid (instead of amidation).

  • Cause: Wet ethanol or moisture entry.

  • Fix: Use anhydrous ethanol or add molecular sieves to the reaction vial.

References

  • Microwave-Assisted Organic Synthesis (MAOS) Principles: Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[1][2] Angewandte Chemie International Edition, 43(46), 6250-6284.

  • Direct Aminolysis of Esters: Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium and mechanistic considerations. Tetrahedron, 57(45), 9199-9223.

  • Morpholine Scaffold Synthesis: D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by microwave irradiation. Chemical Society Reviews, 36(7), 1095-1108.

  • Pharmacological Relevance (NK1 Antagonists): Harrison, T., et al. (2001). Synthesis and NK1 receptor binding properties of 2,3-disubstituted morpholines. Bioorganic & Medicinal Chemistry Letters, 11(24), 3201-3204.

Sources

scale-up procedures for 4-Benzyl-N-methylmorpholine-3-carboxamide production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Process Optimization & Scale-Up of 4-Benzyl-N-methylmorpholine-3-carboxamide

Executive Summary & Strategic Rationale

The morpholine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a critical intermediate for neurokinin receptor antagonists, appetite suppressants, and HIV integrase inhibitors. Specifically, 4-Benzyl-N-methylmorpholine-3-carboxamide represents a key building block where the benzyl group serves as a versatile protecting group or a hydrophobic pharmacophore.

The Challenge: While milligram-scale synthesis often utilizes expensive coupling reagents (HATU, EDC/HOBt), these are economically unviable and atom-inefficient at the kilogram scale. Furthermore, the direct use of acid chlorides (via thionyl chloride) poses risks of racemization (if chiral) and requires corrosive gas scrubbing.

The Solution: This guide details a Mixed Anhydride (IBCF) Protocol . This method is the industrial "gold standard" for scaling amino-acid-like derivatives because it balances cost, stereochemical integrity, and ease of purification.

Chemical Pathway & Mechanism

The selected route utilizes Isobutyl Chloroformate (IBCF) to activate the carboxylic acid in situ, generating a mixed anhydride intermediate.[1] This species is highly reactive toward the nucleophile (methylamine) but sufficiently stable at low temperatures to prevent side reactions.

Reaction Scheme Visualization

ReactionScheme cluster_waste Byproducts SM 4-Benzylmorpholine- 3-carboxylic acid INT Mixed Anhydride Intermediate SM->INT Activation (-15°C) ACT Isobutyl Chloroformate (IBCF) ACT->INT BASE N-Methylmorpholine (NMM) BASE->INT HCl Scavenger PROD 4-Benzyl-N-methyl morpholine-3-carboxamide INT->PROD Amidation (0°C to RT) CO2 CO2 (Gas) INT->CO2 IBOH Isobutanol INT->IBOH AMINE Methylamine (in THF) AMINE->PROD

Caption: Activation of the morpholine acid via IBCF followed by nucleophilic attack of methylamine. Note the evolution of CO2 as a driving force.

Detailed Protocol: 100g Scale-Up

Safety Warning: Chloroformates are lachrymators. Methylamine is a toxic gas (used here as a solution). All operations must occur in a fume hood.

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2]Mass/Vol (100g Scale)Role
4-Benzylmorpholine-3-carboxylic acid 221.251.0100.0 gLimiting Reagent
N-Methylmorpholine (NMM) 101.151.150.3 g (55 mL)Base / HCl Scavenger
Isobutyl Chloroformate (IBCF) 136.581.167.9 g (64 mL)Activator
Methylamine (2.0M in THF) 31.061.2271 mLNucleophile
Tetrahydrofuran (THF) 72.11Solvent1.0 L (10V)Anhydrous Solvent
Step-by-Step Procedure

1. Reactor Setup & Dissolution

  • Equip a 2L 3-neck round-bottom flask with an overhead mechanical stirrer, internal temperature probe, and nitrogen inlet.

  • Charge 100.0 g of Starting Material and 1.0 L of anhydrous THF .

  • Add 55 mL of NMM . Stir until fully dissolved.

  • Expert Insight: NMM is preferred over Triethylamine (TEA) because NMM salts are less hygroscopic and do not catalyze racemization as aggressively as TEA.

2. Activation (The Critical Phase)

  • Cool the reaction mixture to -15°C using an acetone/dry ice bath or a cryostat.

  • Dropwise Addition: Add 64 mL of IBCF via an addition funnel over 45 minutes.

  • Control Point: Do not allow the internal temperature to rise above -10°C. Higher temperatures promote the formation of the "wrong-way" anhydride (symmetrical anhydride) or decomposition to isobutanol.

  • Stir at -15°C for 30 minutes to ensure complete formation of the mixed anhydride.

3. Amidation

  • Add 271 mL of Methylamine (2M in THF) dropwise over 30 minutes.

  • Observation: A white precipitate (NMM·HCl) will thicken the slurry. Ensure agitation speed is sufficient to maintain suspension.

  • Allow the mixture to warm slowly to Room Temperature (20–25°C) over 2 hours.

  • Completion Check: Monitor by HPLC or TLC (5% MeOH in DCM). The starting acid spot should disappear.

4. Workup (Purification by Extraction)

  • Quench the reaction with 500 mL of Water .

  • Remove the bulk of THF under reduced pressure (Rotavap) to minimize organic solvent load during extraction.

  • Dissolve the residue in 800 mL Ethyl Acetate (EtOAc) .

  • Wash Sequence:

    • Sat. NaHCO₃ (2 x 300 mL): Removes unreacted starting acid and isobutanol traces.

    • Water (1 x 300 mL): Removes bulk salts.

    • Brine (1 x 300 mL): Drying step.

  • Dry the organic layer over MgSO₄, filter, and concentrate to a pale yellow oil/solid.

5. Crystallization (Polymorph Control)

  • If the product is solid: Recrystallize from Heptane/EtOAc (3:1) . Heat to 60°C to dissolve, then cool slowly to 0°C.

  • Filter and dry in a vacuum oven at 40°C.

Critical Process Parameters (CPPs) & Troubleshooting

To ensure reproducibility, the following parameters must be strictly controlled.

CPP_Control cluster_temp Temperature Control cluster_time Reaction Kinetics cluster_qual Quality Output T1 Activation Temp Target: -15°C T2 Risk: > -10°C Result: Impurity Formation T1->T2 Exotherm K1 Activation Time Optimal: 30 min Q1 Purity > 98% T2->Q1 Impacts K2 Risk: > 60 min Result: Anhydride Decomposition K1->K2 Q2 Yield > 85% K2->Q2 Impacts

Caption: Interdependency of Temperature and Time on Quality Attributes.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (<70%) Hydrolysis of Mixed AnhydrideEnsure THF is anhydrous (<0.05% water). Increase NMM to 1.2 equiv.
Impurity: Isobutyl Carbamate Reaction of Methylamine with IBCFEnsure all IBCF is consumed before adding amine. Extend activation time.
Racemization (if chiral) Overheating or excess baseKeep temp < -15°C. Strictly limit NMM to 1.1 equiv.
Oiling out during crystallization Solvent polarity too highAdd more Heptane. Seed the solution with pure crystal at 35°C.

Analytical Validation

  • HPLC: C18 Column, Gradient 10-90% ACN/Water (0.1% TFA). Product typically elutes early due to the polar amide and morpholine nitrogen.

  • NMR (1H, CDCl3):

    • 
       2.80 (d, 3H, N-Me ) - Characteristic doublet due to NH coupling.
      
    • 
       3.50 (s, 2H, Benzyl-CH2).
      
    • 
       7.30 (m, 5H, Aromatic).
      
  • Mass Spec: [M+H]+ calc. for C13H18N2O2 = 235.14.

References

  • BenchChem Application Notes. (2025). Scale-Up Synthesis of Amides via the Mixed Anhydride Method Using Isobutyl Chloroformate. Retrieved from

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4] Tetrahedron, 61(46), 10827-10852. (Standard review for coupling mechanisms).

  • Ogiwara, Y. (2025).[4][5] Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis.[5][6] Synthesis, 57, 3639–3648.[5] Retrieved from

  • PubChem Compound Summary. (2025). N-benzylmorpholine-4-carboxamide (Structural Analog Data). Retrieved from

  • Google Patents. (2020). Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride (Analogous scale-up extraction techniques). Retrieved from

Sources

Application Note: Strategies for Incorporating 4-Benzyl-N-methylmorpholine-3-carboxamide Motifs into Peptide Chains

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of Morpholine-3-carboxylic acid (Mor) derivatives into peptide chains is a critical strategy in peptidomimetic drug design. As a six-membered cyclic amino acid, Mor acts as a Proline surrogate , introducing distinct conformational constraints (chair/boat conformers) that differ from the five-membered pyrrolidine ring of proline.

This guide focuses on the specific incorporation of the 4-Benzyl-N-methylmorpholine-3-carboxamide motif. Depending on the design requirement, this moiety typically functions as:

  • An N-Terminal Cap: Utilizing 4-Benzyl-morpholine-3-carboxylic acid to terminate a peptide chain, enhancing lipophilicity and metabolic stability.

  • A C-Terminal Modification: Where the morpholine ring is the final residue, amidated with a methyl group.

  • An Internal Constraint: (Requires deprotection of the benzyl group) To induce

    
    -turn structures.
    

Key Technical Challenge: The secondary amine of the morpholine ring creates significant steric hindrance, requiring specialized high-efficiency coupling protocols (e.g., HATU, HOAt) to prevent deletion sequences.

Chemical Basis & Structural Logic

The Morpholine Scaffold

Unlike Proline, the presence of the oxygen atom in the morpholine ring (position 1) alters the pKa of the amine and the hydrogen-bonding potential.

  • Conformation: The morpholine ring predominantly adopts a chair conformation.

  • Chirality: The 3-position is chiral. Preserving the

    
    - or 
    
    
    
    -configuration during coupling is paramount to maintaining the desired secondary structure (e.g., Type VI
    
    
    -turns).
The 4-Benzyl-N-methyl... Motif

The specific molecule 4-Benzyl-N-methylmorpholine-3-carboxamide (CAS 1706821-62-6) represents a fully "capped" system:

  • N4-Position: Benzylated (Hydrophobic, protecting, or interactive group).

  • C3-Position: Methyl-amidated (Unreactive end-group).

Application Note: You cannot incorporate this exact molecule into a chain as-is because it lacks reactive handles. You must synthesize the motif on the peptide using the precursor 4-Benzyl-morpholine-3-carboxylic acid (Bn-Mor-OH) .

Experimental Protocols

Protocol A: N-Terminal Incorporation (Capping Strategy)

Objective: To attach the 4-Benzyl-morpholine-3-carbonyl group to the N-terminus of a resin-bound peptide.

Reagents:

  • Building Block: 4-Benzyl-morpholine-3-carboxylic acid (Bn-Mor-OH).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Step-by-Step Methodology:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the peptide-resin is removed (20% Piperidine/DMF, 2 x 10 min).

    • Wash resin: DMF (3x), DCM (3x), DMF (3x).

  • Activation (Pre-activation is critical):

    • In a vial, dissolve Bn-Mor-OH (4.0 eq relative to resin loading).

    • Add HATU (3.9 eq).

    • Add DIEA (8.0 eq).

    • Note: Allow to activate for exactly 2 minutes . Extended activation can lead to racemization of the Mor residue.

  • Coupling:

    • Add the activated solution to the resin.

    • Agitate (shake/vortex) for 2 to 4 hours at room temperature.

    • Why? The coupling of the Mor-carboxylic acid to the peptide N-terminus is generally efficient, but the bulky Benzyl group may slow kinetics.

  • Monitoring:

    • Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).

    • Expectation: Negative result (no color) indicates complete capping.

  • Cleavage:

    • Proceed with standard TFA cleavage. The N-Benzyl group is stable to TFA.

Protocol B: Internal Incorporation (The "Proline-Mimic" Route)

Objective: To insert the Morpholine ring into the middle of a chain. Critical: You cannot use the 4-Benzyl derivative unless you plan to remove the Benzyl group (difficult on solid phase). Recommended: Use Fmoc-Morpholine-3-carboxylic acid (Fmoc-Mor-OH) .

The "Difficult Coupling" Cycle: Coupling an amino acid onto the secondary amine of a resin-bound Morpholine residue is the bottleneck.

  • Coupling to Mor-Amine:

    • Reagents: PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) or COMU .

    • Stoichiometry: 5 eq AA, 5 eq PyBrOP, 10 eq DIEA.

    • Time: Double coupling (2 x 2 hours) or overnight.

    • Reasoning: Standard HBTU/HATU often fails to drive coupling to completion on hindered secondary amines. PyBrOP generates a highly reactive acid bromide intermediate.

Visualization: Synthesis Workflow

The following diagram illustrates the decision logic and synthesis pathway for incorporating this motif.

Peptide_Mor_Synthesis Start Target: Peptide with Mor-3-Carboxamide Motif Decision Where is the Motif located? Start->Decision N_Term N-Terminal Cap (Bn-Mor-CO-Peptide) Decision->N_Term C_Term C-Terminal Unit (Peptide-Mor-CONHMe) Decision->C_Term Internal Internal Constraint (...-AA-Mor-AA-...) Decision->Internal Step_N1 Use 4-Benzyl-Mor-3-COOH N_Term->Step_N1 Step_C1 Use Fmoc-Mor-3-COOH C_Term->Step_C1 Step_I1 Use Fmoc-Mor-3-COOH (NOT Benzyl-protected) Internal->Step_I1 Step_N2 Activate with HATU/DIEA (2 min pre-activation) Step_N1->Step_N2 Step_N3 Couple to Resin-bound Peptide Step_N2->Step_N3 Step_C2 Load onto Resin (or Methylamine Resin) Step_C1->Step_C2 Step_C3 Standard SPPS Extension Step_C2->Step_C3 Step_C4 Post-Cleavage: N-Benzylation (Reductive Amination) Step_C3->Step_C4 Step_I2 Difficult Step: Coupling NEXT AA to Mor-Amine Step_I1->Step_I2 Step_I3 Use PyBrOP or HATU (Double Couple) Step_I2->Step_I3

Caption: Decision tree for incorporating Morpholine-3-carboxamide derivatives based on positional requirements in the peptide chain.

Quantitative Data & Comparison

Table 1: Coupling Reagent Efficiency for Morpholine Secondary Amines Data synthesized from comparative studies on proline/morpholine analogues.

Coupling ReagentConversion (1h)Epimerization RiskRecommendation
HBTU / HOBt < 60%LowNot Recommended for Mor-amine coupling.
HATU / HOAt 85 - 95%ModerateStandard for attaching Mor-COOH to chain.
PyBrOP > 98%High (if base excess)Best for coupling AA onto Mor-amine.
DIC / Oxyma 90%LowGood alternative for reduced racemization.

References

  • Trabocchi, A., et al. (2009).[1] "Configurationally driven folding of model tetrapeptides containing L- or D-morpholine-3-carboxylic acids as beta-turn nucleators." Chirality. Link

  • Sladojevich, F., et al. (2007).[2] "Convenient route to enantiopure Fmoc-protected morpholine-3-carboxylic acid."[2] Journal of Organic Chemistry. Link

  • Chemical Book. (2023). "4-Benzyl-N-methylmorpholine-3-carboxamide Product Properties." Link

  • ChemSrc. (2023). "Morpholine-3-carboxylic acid derivatives and applications." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Benzyl-N-methylmorpholine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Benzyl-N-methylmorpholine-3-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to address common challenges and improve the yield and purity of your synthesis.

Proposed Synthetic Pathway

The synthesis of 4-Benzyl-N-methylmorpholine-3-carboxamide can be efficiently achieved through a two-step process. This pathway involves an initial amide coupling reaction to form the N-methylcarboxamide, followed by an N-alkylation to introduce the benzyl group.

Synthetic_Pathway cluster_0 Step 1: Amide Formation cluster_1 Step 2: N-Benzylation Morpholine-3-carboxylic_acid Morpholine-3-carboxylic acid N-methylmorpholine-3-carboxamide N-methylmorpholine-3-carboxamide Morpholine-3-carboxylic_acid->N-methylmorpholine-3-carboxamide Methylamine, Coupling Agent (e.g., EDC/HOBt), Base 4-Benzyl-N-methylmorpholine-3-carboxamide 4-Benzyl-N-methyl- morpholine-3-carboxamide N-methylmorpholine-3-carboxamide->4-Benzyl-N-methylmorpholine-3-carboxamide Benzyl Bromide, Base (e.g., K2CO3), Solvent (e.g., Acetonitrile)

Caption: Proposed two-step synthesis of 4-Benzyl-N-methylmorpholine-3-carboxamide.

Experimental Protocols

Protocol 1: Synthesis of N-methylmorpholine-3-carboxamide

This procedure details the formation of the amide bond from morpholine-3-carboxylic acid and methylamine.

  • Dissolution: In a round-bottom flask, dissolve morpholine-3-carboxylic acid (1 equivalent) and a coupling agent additive like HOBt (1-hydroxybenzotriazole) (1.1 equivalents) in a suitable aprotic solvent such as DMF (N,N-Dimethylformamide) or DCM (Dichloromethane).

  • Activation: Cool the solution to 0 °C in an ice bath. Add a carbodiimide coupling agent such as EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.1 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.[1][2]

  • Amine Addition: Add a solution of methylamine (1.2 equivalents, e.g., as a solution in THF or as methylamine hydrochloride with an additional equivalent of a non-nucleophilic base like triethylamine or DIPEA).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-methylmorpholine-3-carboxamide.

Protocol 2: Synthesis of 4-Benzyl-N-methylmorpholine-3-carboxamide

This protocol describes the N-alkylation of the morpholine nitrogen.

  • Setup: To a solution of N-methylmorpholine-3-carboxamide (1 equivalent) in a polar aprotic solvent like acetonitrile or DMF, add a base such as anhydrous potassium carbonate (K₂CO₃) (2-3 equivalents).[3][4]

  • Alkylation: Add benzyl bromide or benzyl chloride (1.1-1.2 equivalents) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The progress should be monitored by TLC or LC-MS until the starting material is consumed.[4]

  • Work-up: After cooling to room temperature, filter off the inorganic base. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The resulting crude product can be purified by column chromatography to afford the final product, 4-Benzyl-N-methylmorpholine-3-carboxamide.

Troubleshooting Guide

Step 1: Amide Formation

Q1: My amide coupling reaction has a low yield, and I recover a significant amount of the starting carboxylic acid. What could be the issue?

A1: This is a common issue in amide bond formation and can stem from several factors:

  • Insufficient Activation: The carboxylic acid may not be fully activated. Ensure your coupling reagents (EDC, HOBt) are fresh and anhydrous. You can increase the equivalents of the coupling agent to 1.2-1.5 equivalents. The activation step at 0 °C is crucial; ensure the temperature is maintained.[1][5]

  • Amine Volatility: If you are using methylamine gas or a solution, ensure it is added efficiently to the reaction mixture. Using the more stable methylamine hydrochloride salt with a suitable base can provide better stoichiometric control.

  • Side Reactions: The activated carboxylic acid can react with itself to form an anhydride or undergo other side reactions if the amine is not present or is not nucleophilic enough. Ensure the amine is added promptly after the activation period.

Q2: I am observing an unexpected side product with a mass corresponding to the urea byproduct of EDC. How do I remove it?

A2: The byproduct, 1-(3-dimethylaminopropyl)-3-ethylurea (EDU), is water-soluble. During the work-up, washing the organic layer with dilute acid (e.g., 1M HCl) will protonate the urea derivative, making it highly soluble in the aqueous phase and thus easily removed.[2]

Step 2: N-Benzylation

Q3: The N-benzylation reaction is slow or incomplete, with a lot of starting material remaining. How can I drive it to completion?

A3: Several factors can hinder the N-alkylation:

  • Base Inefficiency: Potassium carbonate (K₂CO₃) is a good choice, but its effectiveness can be limited by its solubility in the reaction solvent.[6] Consider using a stronger base like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) if your substrate is stable to these conditions. Ensure the base is finely powdered and anhydrous to maximize its surface area and reactivity.

  • Solvent Choice: While acetonitrile is common, a more polar aprotic solvent like DMF or DMSO can improve the solubility of the reactants and accelerate the reaction.[6][7]

  • Leaving Group: Benzyl bromide is generally more reactive than benzyl chloride. If you are using the chloride, switching to the bromide can increase the reaction rate.

  • Temperature: Increasing the reaction temperature (e.g., to 80-100 °C) can significantly speed up the reaction. However, monitor for potential decomposition.

Q4: My final product is difficult to purify and appears to be contaminated with a quaternary ammonium salt. What happened?

A4: This suggests over-alkylation. The product, a tertiary amine, can react with another molecule of benzyl bromide to form a quaternary benzylmorpholinium salt.

  • Control Stoichiometry: To avoid this, use only a slight excess of benzyl bromide (1.05-1.1 equivalents). Add the benzyl bromide slowly to the reaction mixture to maintain a low concentration.

  • Monitor Carefully: Stop the reaction as soon as the starting material is consumed, as prolonged reaction times can favor the formation of the quaternary salt.

  • Purification: The quaternary salt is highly polar and often insoluble in less polar organic solvents. It can typically be removed during the aqueous work-up or by precipitation from a solvent like acetone.[6]

Frequently Asked Questions (FAQs)

Q1: Are there alternative methods for the N-benzylation step?

A1: Yes, reductive amination is an excellent alternative to using benzyl halides.[8] This involves reacting N-methylmorpholine-3-carboxamide with benzaldehyde in the presence of a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and effective reagent for this transformation.[9] This method avoids the use of alkyl halides and can sometimes offer cleaner reactions with easier purification.[10]

Q2: How can I best monitor the progress of these reactions?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a solvent system like ethyl acetate/hexanes or dichloromethane/methanol. Staining with potassium permanganate (KMnO₄) is often effective for visualizing morpholine derivatives.[11] For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for tracking the disappearance of starting materials and the appearance of the product, as well as identifying any side products by their mass.

Q3: What are the key considerations for scaling up this synthesis?

A3: For the amide coupling, the exothermicity of adding the coupling agent should be managed with controlled addition and efficient cooling. For the N-alkylation, ensure adequate stirring as K₂CO₃ is a solid. When moving to a larger scale, consider the safety implications of solvents like DMF and reagents like benzyl bromide.[7] A solvent swap after the reaction to a more extraction-friendly solvent might be necessary.

Data and Conditions Summary

StepParameterRecommended ConditionsNotes
1. Amide Formation Coupling Agents EDC/HOBt, HATU, HBTU[1]EDC is cost-effective; HATU is very efficient but more expensive.
Solvent DMF, DCM, AcetonitrileDMF is excellent for solubility but has a high boiling point.
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA)Use a non-nucleophilic base to avoid side reactions.
Temperature 0 °C to Room TemperatureInitial activation at 0 °C is critical.
2. N-Benzylation Alkylating Agent Benzyl Bromide, Benzyl ChlorideBenzyl bromide is more reactive.
Base K₂CO₃, Cs₂CO₃Ensure the base is anhydrous and finely powdered.[3]
Solvent Acetonitrile, DMF, Acetone[4][6]Acetonitrile is a good starting point due to its ease of removal.
Temperature 60 - 80 °CHigher temperatures can accelerate the reaction but may increase side products.

References

  • Shokri, A., et al. (2013). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines.
  • Nallamelli, M. (2017). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.[Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.[Link]

  • Shokri, A., et al. (2013). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines.
  • Ghier, T. (2023). Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. JOCPR.[Link]

  • Google Patents. (n.d.). WO2009154754A2 - Synthesis of deuterated morpholine derivatives.
  • Khan, I., et al. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. MDPI.[Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.[Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.[Link]

  • Google Patents. (n.d.). WO2009012005A1 - Preparation of n-alkylated opiates by reductive amination.
  • Stoll, E. L., et al. (2020). A practical catalytic reductive amination of carboxylic acids. RSC Publishing.[Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Organic Chemistry Portal.[Link]

  • PubMed. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. PubMed.[Link]

  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Organic Syntheses.[Link]

  • Wang, H., et al. (2010). Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3.
  • RSC Publishing. (2026). Benzyl methyl morpholinium hydroxide (BMMorph)OH: a new basic ionic liquid for N-alkylation of bioactive N-heterocycles. RSC Publishing.[Link]

  • Al-Masoudi, W. A. (2018). Synthesis and Characterization of Some New Morpholine Derivatives.
  • DTIC. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC.[Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. International Journal of Pharmaceutical Sciences and Research.[Link]

  • Google Patents. (n.d.). CN111675677B - Synthesis process of N-methylmorpholine.
  • IUCr. (2025). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. IUCr.[Link]

  • Patsnap. (n.d.). Synthesis process of N-methylmorpholine. Patsnap.[Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Reddit.[Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp 3 Carbon Reagent Guide. ACS Green Chemistry Institute.[Link]

  • ResearchGate. (2017). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride.
  • Organic Syntheses. (n.d.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses.[Link]

  • MDPI. (n.d.). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. MDPI.[Link]

  • Google Patents. (n.d.). CN103121978A - Method for preparing N-methylmorpholine.

Sources

Technical Support Center: Purification of 4-Benzyl-N-methylmorpholine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Benzyl-N-methylmorpholine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common challenges encountered during the purification of this important morpholine derivative. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your results.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 4-Benzyl-N-methylmorpholine-3-carboxamide that influence its purification?

A1: Understanding the molecule's structure is the first step to designing a robust purification strategy.

  • Basicity: The morpholine nitrogen is a tertiary amine, making the molecule basic (pKa of the conjugate acid is estimated to be around 7.4)[1]. This property is crucial for purification via acid-base extraction.

  • Polarity: The molecule possesses both polar (carboxamide, morpholine oxygen) and non-polar (benzyl group) regions. This amphiphilic nature means its solubility will vary significantly with the solvent system. It is generally soluble in moderately polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and alcohols, but has low solubility in non-polar solvents like hexanes and limited solubility in water.[2]

  • Hydrogen Bonding: The carboxamide group can act as a hydrogen bond acceptor, influencing its interaction with protic solvents and silica gel during chromatography.

  • Physical State: It is expected to be a solid at room temperature, making recrystallization a viable purification method.

Q2: What are the most common impurities I should expect from the synthesis of this compound?

A2: Impurities are typically unreacted starting materials or byproducts from side reactions. A common synthetic route involves the amidation of a 4-benzyl-morpholine-3-carboxylic acid derivative with methylamine. Therefore, you should anticipate:

  • Unreacted Starting Materials:

    • 4-Benzyl-morpholine-3-carboxylic acid (or its activated ester/acid chloride).

    • Excess coupling agents or reagents (e.g., DCC, EDC, HOBt, thionyl chloride).

  • Byproducts:

    • Byproducts from the decomposition of coupling agents (e.g., dicyclohexylurea - DCU, if DCC is used).

    • Side-products from competing reactions, which can vary based on the specific synthetic pathway.[3]

  • Residual Solvents: Solvents used in the reaction and initial work-up (e.g., DMF, DCM, THF).

Q3: Which primary purification methods are most effective for 4-Benzyl-N-methylmorpholine-3-carboxamide?

A3: A multi-step approach is often necessary to achieve high purity (>98%). The most effective methods, used alone or in combination, are:

  • Liquid-Liquid Extraction (Acid-Base): Excellent for removing non-basic organic impurities and acidic reagents.[4]

  • Recrystallization: A powerful technique for removing minor impurities if the compound is crystalline.[5][6]

  • Silica Gel Column Chromatography: The most versatile method for separating closely related impurities that are difficult to remove by other means.[7][8]

Troubleshooting and Purification Protocols

This section provides detailed answers and step-by-step protocols for common purification challenges.

Q4: My initial crude product is a messy oil with low purity (<70% by NMR/TLC). What is the best first purification step?

A4: For a crude mixture with significant impurities, an acid-base liquid-liquid extraction is the most effective initial step. This leverages the basicity of the morpholine nitrogen to separate your target compound from neutral and acidic impurities.

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1M aqueous solution of hydrochloric acid (HCl). The basic 4-Benzyl-N-methylmorpholine-3-carboxamide will protonate and move into the aqueous layer, while neutral impurities (e.g., DCU byproduct) and unreacted non-basic starting materials remain in the organic layer.

  • Separation: Separate the layers. Keep the acidic aqueous layer , as this contains your product. Discard the organic layer.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is >9. This deprotonates your product, causing it to precipitate or become extractable back into an organic solvent.

  • Re-extraction: Extract the now-basic aqueous layer multiple times with fresh EtOAc or DCM.

  • Combine & Dry: Combine the organic layers from the re-extraction, wash with brine to remove excess water, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified, but not necessarily pure, product.

Visualizing the Extraction Workflow

Crude Crude Product (in EtOAc) SepFunnel1 Separatory Funnel Crude->SepFunnel1 AcidWash Wash with 1M HCl SepFunnel1->AcidWash Add Acid Organic1 Organic Layer (Neutral/Acidic Impurities) AcidWash->Organic1 Separate Aqueous1 Aqueous Layer (Protonated Product) AcidWash->Aqueous1 Separate Beaker Beaker with Ice Bath Aqueous1->Beaker Basify Add NaOH to pH > 9 Beaker->Basify SepFunnel2 Separatory Funnel Basify->SepFunnel2 Transfer ReExtract Extract with EtOAc SepFunnel2->ReExtract Add EtOAc Organic2 Combined Organic Layers (Purified Product) ReExtract->Organic2 Separate Aqueous2 Aqueous Layer (Salts) ReExtract->Aqueous2 Separate Final Dry & Concentrate Organic2->Final Product Product Final->Product

Caption: Acid-base extraction workflow for purification.

Q5: After extraction, my product is a solid but TLC/NMR still shows minor impurities. What's next?

A5: Recrystallization is an excellent and scalable second step for removing small amounts of impurities from a solid product. The key is finding a suitable solvent or solvent system in which the product has high solubility at high temperatures and low solubility at low temperatures.

Protocol 2: Recrystallization
  • Solvent Screening: Test the solubility of a small amount of your product in various solvents at room temperature and upon heating. Good candidates will show poor solubility at room temperature but dissolve completely when heated.[5] See the table below for suggestions.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude solid to just dissolve it completely.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or DCU), perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Covering the flask with a watch glass and letting it stand undisturbed will promote the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Table 1: Suggested Solvents for Recrystallization Screening
Solvent SystemPolarityRationale
Isopropyl Alcohol (IPA) / WaterPolar ProticThe compound may dissolve in hot IPA; adding water as an anti-solvent can induce crystallization.
Ethyl Acetate (EtOAc) / HexanesModerate / Non-polarDissolve in a minimum of hot EtOAc, then slowly add hexanes until turbidity appears. Reheat to clarify and then cool.
AcetonePolar AproticA good general-purpose solvent for moderately polar compounds.[5]
Acetonitrile (MeCN)Polar AproticOften a good choice for crystalline organic compounds.[7]
Q6: My compound is an oil that won't crystallize, or it remains impure after recrystallization. How do I achieve high purity?

A6: When extraction and crystallization are insufficient, silica gel column chromatography is the definitive method for obtaining high-purity material.[9] It separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase.

Protocol 3: Silica Gel Column Chromatography
  • TLC Analysis: First, determine an appropriate mobile phase (eluent) using Thin Layer Chromatography (TLC). The ideal solvent system should give your product an Rf value of 0.25-0.35 and show good separation from all impurities. Start with a mixture like 70:30 Hexanes:EtOAc and adjust the polarity as needed.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry method is recommended). Ensure the packing is uniform and free of air bubbles.[10]

  • Sample Loading: Dissolve your compound in a minimal amount of the eluent or a stronger solvent like DCM. If using a stronger solvent, adsorb the solution onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column (dry loading). This prevents band broadening.

  • Elution: Begin running the column with your chosen eluent. You can use an isocratic (constant solvent mixture) or gradient (increasing polarity over time) elution. Gradient elution is often better for separating complex mixtures.[11]

  • Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, highly purified product.

Table 2: Troubleshooting Common Chromatography Issues
IssuePossible CauseRecommended Solution
Product won't elute Eluent is not polar enough.Increase the polarity of the eluent (e.g., increase the percentage of EtOAc in a Hexanes/EtOAc mixture).
All compounds elute together at the solvent front Eluent is too polar.Decrease the polarity of the eluent (e.g., increase the percentage of Hexanes).
Poor separation ("streaking" or overlapping spots) Sample is overloaded; compound is interacting too strongly with silica.Use less sample. Add a small amount (~0.5-1%) of a basic modifier like triethylamine (TEA) to the eluent to neutralize acidic sites on the silica gel and improve the peak shape of basic compounds.[9]
High back-pressure Column packed too tightly; silica particles are too fine; frit is clogged.Repack the column. Ensure the sample is fully dissolved and filtered before loading.[10][12]
Visualizing the Purification Decision Tree

Start Crude Product Extract Acid-Base Extraction Start->Extract Check1 Check Purity (TLC/NMR) Extract->Check1 Recryst Recrystallization Check1->Recryst Impure Solid Chrom Column Chromatography Check1->Chrom Impure Oil End Pure Product (>98%) Check1->End Sufficiently Pure Check2 Check Purity (TLC/NMR/HPLC) Recryst->Check2 Check2->Chrom Still Impure Check2->End Pure Chrom->End

Caption: Decision tree for selecting the appropriate purification method.

References

  • Vertex AI Search. (n.d.). Natural Drug Extraction: From Plants to Pharmaceuticals. Retrieved February 25, 2026.
  • Basicmedical Key. (2016, June 24). Extraction methods in pharmaceutical analysis.
  • Agilent. (2011, March 21).
  • PMC. (2020, January 29). Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes.
  • Sigma-Aldrich. (n.d.).
  • Pharmaceutical Extraction. (n.d.). Introduction to Pharmaceutical Technology.
  • PMC - NIH. (n.d.). A New Strategy for the Synthesis of Substituted Morpholines.
  • JOCPR. (n.d.).
  • Cytiva. (n.d.).
  • MDPI. (2022, September 15). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors.
  • LCGC International. (2022, April 15). LC Troubleshooting: The Basics.
  • DigitalCommons@TMC. (2024, May 3).
  • Dutscher. (n.d.).
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026, February 15).
  • ChemRxiv. (n.d.).
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • PMC. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Organic Syntheses Procedure. (n.d.). 4.
  • Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide deriv
  • ResearchGate. (2018, October 10).
  • N-Methylmorpholine. (n.d.).
  • Wikipedia. (n.d.). N-Methylmorpholine.
  • E3S Web of Conferences. (2024).
  • MolCore. (n.d.).
  • Molport. (n.d.). (3R)-4-benzyl-N-[2-(3-cyanophenoxy)ethyl]morpholine-3-carboxamide.
  • LookChem. (n.d.). Cas 10316-00-4,4-benzylmorpholine.
  • Synthesis and Characterization of Bemotrizinol Impurities. (2025, August 26).
  • BLDpharm. (n.d.). 1312161-62-8|(R)-Benzyl 3-(aminomethyl)
  • DTIC. (2025, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020, September 30).

Sources

troubleshooting amide coupling in 4-Benzyl-N-methylmorpholine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #4829: Amide Coupling Optimization Subject: Troubleshooting 4-Benzyl-N-methylmorpholine-3-carboxamide Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

User Case Summary

Target Molecule: 4-Benzyl-N-methylmorpholine-3-carboxamide. Precursors: 4-Benzylmorpholine-3-carboxylic acid + Methylamine. Reported Issues: Low conversion (<40%), difficult purification, and observed loss of optical purity (racemization at C3).

Module 1: The Reactivity Profile (Diagnosis)

Q: Why is this specific coupling failing with standard EDC/HOBt conditions?

A: You are fighting a "Double Whammy" of steric hindrance and electronic deactivation. Unlike a standard glycine or alanine coupling, your substrate presents two distinct challenges:

  • N-Alkylation Sterics: The benzyl group at the N-position (N4) creates significant steric bulk. In standard amino acids, the nitrogen has a proton (

    
    ) that can hydrogen bond or rotate away. Here, the benzyl group locks the conformation, shielding the adjacent C3-carboxylic acid from nucleophilic attack.
    
  • The "Proline Effect" & Racemization: This is a cyclic,

    
    -alkylated amino acid analogue (structurally similar to proline). 
    
    
    
    -alkylated amino acids are notoriously prone to racemization via oxazolone (azlactone) formation because the tertiary nitrogen facilitates the cyclization of the activated ester intermediate more readily than a secondary nitrogen would.

The Verdict: Standard carbodiimides (EDC/DCC) are too slow. The activated intermediate sits unreacted long enough to either racemize or rearrange into an unreactive


-acyl urea. You need a faster, more potent activation strategy.

Module 2: Reagent Selection (The Hardware)

Q: T3P vs. HATU: Which reagent should I use for this hindered system?

A: While HATU is powerful, T3P (Propylphosphonic anhydride) is the superior choice for this specific substrate for three reasons:

FeatureHATU / DIPEA T3P / Pyridine Why T3P Wins Here
Activation Speed Extremely FastFastHATU is often too fast, leading to uncontrolled background reactions.
Racemization Moderate to High RiskExtremely Low T3P does not generate a good leaving group for oxazolone formation.
Byproducts Tetramethylurea (hard to remove)Water-soluble phosphatesT3P byproducts wash away in aqueous extraction.
Steric Tolerance GoodExcellent T3P is specifically marketed for sterically hindered couplings.[1]

Recommendation: Switch to T3P (50% in EtOAc or DMF) . If T3P is unavailable, use COMU/Oxyma rather than HATU, as COMU shows lower epimerization rates.

Module 3: Racemization Control (The Bug Fix)

Q: How do I prevent the C3 chiral center from scrambling?

A: Racemization here is driven by base-mediated proton abstraction from the oxazolone intermediate. To stop it, you must starve the reaction of strong base and stabilize the active ester.

The Protocol Adjustments:

  • Base Choice: Stop using Triethylamine (TEA) or DIPEA if possible. They are strong enough to deprotonate the C3 position.

    • Fix: Use 2,4,6-Collidine or Pyridine . These are weaker bases that are sufficient to neutralize the acid but poor at abstracting the

      
      -proton.
      
  • Additives: If you must use carbodiimides or uroniums, you must use Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate). It is superior to HOBt/HOAt in suppressing racemization for

    
    -alkylated systems.
    

Module 4: Methylamine Handling

Q: My yield varies wildly. Is the methylamine escaping?

A: Methylamine is a gas at room temperature (b.p. -6°C). If you are using the HCl salt, you rely on the base to free it, which complicates the pH balance (see Racemization above).

Best Practice:

  • Source: Use Methylamine 2M solution in THF (commercially available). This allows precise volumetric dosing without adding extra base to neutralize the HCl salt.

  • Stoichiometry: Use 2.0 - 3.0 equivalents of methylamine. Because it is volatile, excess ensures the activated acid is consumed before it can decompose.

Visual Troubleshooting Guide

Diagram 1: The Troubleshooting Decision Matrix

TroubleshootingFlow Start Start: Low Yield/Purity CheckReagent Current Reagent? Start->CheckReagent EDC EDC / HOBt CheckReagent->EDC Yes HATU HATU / DIPEA CheckReagent->HATU Yes IsRacemizing Is Product Racemic? SwitchT3P SWITCH TO: T3P + Pyridine (Low Epimerization) IsRacemizing->SwitchT3P No, just low yield CheckBase Check Base Strength IsRacemizing->CheckBase Yes EDC->SwitchT3P Too Slow/Urea Byproducts HATU->IsRacemizing SwitchCOMU SWITCH TO: COMU + Oxyma + Collidine StrongBase Using TEA/DIPEA? CheckBase->StrongBase StrongBase->SwitchCOMU No (Need better activation) WeakBase Use Collidine or NMM StrongBase->WeakBase Yes (Cause of Racemization)

Caption: Decision matrix for selecting the correct coupling strategy based on yield and optical purity outcomes.

Diagram 2: The Racemization Mechanism (The Enemy)

Racemization Acid Activated Morpholine Acid (Chiral L-Isomer) Oxazolone Oxazolone Intermediate (Azlactone) Acid->Oxazolone Cyclization via N4 Direct Direct Amide Product (Pure L-Isomer) Acid->Direct + Methylamine (Fast Kinetic Path) Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol Base (Deprotonation) Racemic Racemic Product (D/L Mixture) Oxazolone->Racemic + Methylamine Enol->Oxazolone Reprotonation (Random Side)

Caption: The "Danger Zone." N-alkylated amino acids cyclize to oxazolones easily. If base is too strong, the oxazolone enolizes, destroying chirality.

Recommended Protocol (The "Gold Standard")

Method: T3P-Mediated Coupling in Ethyl Acetate Scale: 1.0 mmol (Adjust as needed)

  • Preparation: In a dry flask under Nitrogen/Argon, dissolve 4-benzylmorpholine-3-carboxylic acid (221 mg, 1.0 mmol) in anhydrous EtOAc (5 mL).

    • Note: If solubility is poor, use DMF, but EtOAc facilitates easier workup.

  • Base Addition: Add Pyridine (242 µL, 3.0 mmol). Stir for 5 minutes.

  • Coupling Agent: Add T3P (Propylphosphonic anhydride) (50% w/w in EtOAc, 0.9 mL, ~1.5 mmol) dropwise at 0°C.

  • Amine Addition: Add Methylamine (2.0M in THF) (1.0 mL, 2.0 mmol) dropwise.

    • Why excess? To compensate for volatility.

  • Reaction: Allow to warm to Room Temperature and stir for 4–12 hours. Monitor by LCMS.

  • Workup (The "Magic" Step):

    • Add water (10 mL).

    • Separate layers.[2][3] The T3P byproducts stay in the water.

    • Wash organic layer with 0.5M HCl (removes pyridine and unreacted amine).

    • Wash with sat. NaHCO3 (removes unreacted acid).

    • Dry over MgSO4 and concentrate.[2]

Expected Result: >85% Yield, >98% ee.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5] Chemical Reviews.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[6] Chemical Society Reviews.

  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. European Journal of Organic Chemistry.

  • Bachem Technical Guides. Peptide Coupling Reagents & Racemization.

Sources

stability issues of 4-Benzyl-N-methylmorpholine-3-carboxamide in aqueous solution

[1][2]

Executive Summary

This guide addresses the physicochemical stability of 4-Benzyl-N-methylmorpholine-3-carboxamide . While the morpholine-3-carboxamide scaffold is a robust pharmacophore often used in NK1 antagonists (e.g., Aprepitant intermediates) and enzyme inhibitors, it presents unique stability challenges in aqueous media.[1][2]

The primary instability vectors for this compound are pH-dependent solubility shifts (due to the morpholine nitrogen pKa ~6.6–7.4), oxidative degradation at the benzylic position, and C3-stereocenter racemization .[1][2] This guide provides mechanistic insights and self-validating protocols to troubleshoot these issues.

Module 1: Solubility & Physical Stability

Q: Why does my solution turn cloudy or precipitate upon pH adjustment?

A: You are likely crossing the pKa threshold of the morpholine nitrogen.

The Mechanism: The 4-benzylmorpholine moiety behaves as a weak base.[1]

  • Acidic pH (< 6.0): The ring nitrogen (N4) is protonated (

    
    ).[1][2] The ionic charge dramatically increases aqueous solubility.
    
  • Neutral/Basic pH (> 7.5): The nitrogen deprotonates to its free base form.[1] The presence of the hydrophobic benzyl group and the N-methyl amide moiety renders the neutral molecule highly lipophilic, leading to precipitation in aqueous buffers.

Troubleshooting Protocol:

  • Check pKa Proximity: The predicted pKa of N-benzylmorpholine derivatives is typically 6.6 ± 0.5 .[1] If your buffer is near pH 7.0–7.4, you are in the "danger zone" where small temperature or salt fluctuations can trigger precipitation.

  • Cosolvent Titration: If physiological pH is required, you must lower the dielectric constant of the solvent.

    • Recommendation: Add 5–10% DMSO or Ethanol.[1]

    • Cyclodextrin:[1][2] Use Hydroxypropyl-

      
      -cyclodextrin (HP-
      
      
      -CD) at 10–20% w/v to encapsulate the benzyl group and maintain solubility at neutral pH.[1][2]
Decision Tree: Physical Instability Troubleshooting

Solubility_TroubleshootingStartIssue: Solution Turbidity / PrecipitationCheck_pHStep 1: Measure pHStart->Check_pHIs_AcidicpH < 6.0Check_pH->Is_AcidicIs_NeutralpH > 7.0Check_pH->Is_NeutralSalt_ScreenCheck Counter-ion(Cl- vs SO4--)Is_Acidic->Salt_ScreenLipophilicityCause: Deprotonation(Free Base Formation)Is_Neutral->LipophilicityAction_AcidAction: Switch toHigh-Solubility Salt(e.g., Methanesulfonate)Salt_Screen->Action_AcidAction_BaseAction: Add Cosolvent(10% DMSO) or Complexing Agent(HP-beta-CD)Lipophilicity->Action_Base

Figure 1: Logic flow for diagnosing precipitation events.[1][2] The pKa of the morpholine nitrogen is the critical control point.

Module 2: Chemical Degradation (Oxidation & Hydrolysis)

Q: I see a new peak at [M+16] in my LC-MS. Is this hydrolysis?

A: No, [M+16] indicates N-oxidation, not hydrolysis. [1][2]

The Mechanism:

  • Oxidation (Fast): The tertiary amine at position 4 (N-benzyl) is electron-rich and susceptible to oxidation by dissolved oxygen or peroxides (impurities in PEG or Tween).[1][2] This forms the N-oxide .[1][2][3] The benzylic position is also prone to radical autoxidation, though N-oxide formation is kinetically faster in solution.

  • Hydrolysis (Slow): The amide at C3 is an exocyclic secondary amide.[1] While amides can hydrolyze, this usually requires extreme pH (< 2 or > 10) and heat. In standard aqueous buffers, hydrolysis is negligible compared to oxidation.

Self-Validating Experiment (Forced Degradation): To confirm the identity of the degradant, perform this stress test:

  • Oxidative Stress: Treat sample with 0.3%

    
     for 2 hours at RT.[1]
    
    • Result: Rapid increase in the [M+16] peak confirms N-oxide.[1][2]

  • Hydrolytic Stress: Treat sample with 0.1 N NaOH for 24 hours.

    • Result: If the peak does not appear, it is not a hydrolysis product.

Pathway Diagram: Degradation Mechanisms

Degradation_PathwaysParent4-Benzyl-N-methylmorpholine-3-carboxamide(Parent)NOxideDegradant A: N-Oxide(M+16)[Major Pathway]Parent->NOxideOxidation (Fast)Hydrolysis_ProdDegradant B: Morpholine-3-COOH+ Methylamine[Minor Pathway]Parent->Hydrolysis_ProdHydrolysis (Slow)OxidantPeroxides / O2Oxidant->NOxideAcidBaseExtreme pH(pH < 2 or > 10)AcidBase->Hydrolysis_Prod

Figure 2: The tertiary amine (N4) is the "soft spot" for oxidation, forming N-oxides readily.[1][2] Amide hydrolysis is kinetically slower.[1][2]

Module 3: Stereochemical Instability

Q: Why is the enantiomeric excess (ee%) dropping during storage?

A: You are observing C3-epimerization (Racemization). [1][2]

The Mechanism: The C3 proton is alpha to a carbonyl group (the carboxamide).

  • The electron-withdrawing nature of the amide carbonyl acidifies the C3 proton.

  • The adjacent protonated nitrogen (at physiological pH) can inductively stabilize the deprotonation transition state, or if basic, the free amine can facilitate proton transfer.

  • Once the proton is removed, the center becomes planar (

    
    ), and re-protonation can occur from either face, leading to the enantiomer (or diastereomer if other chiral centers exist).
    

Risk Factors:

  • High pH: Bases catalyze proton abstraction.[1][2]

  • Temperature: Racemization rates follow Arrhenius kinetics; autoclaving can destroy chiral purity.[1][2]

  • Aldehyde Impurities: If your buffer contains traces of aldehydes (from degrading sugars or alcohols), they can form Schiff bases/enamines that lower the activation energy for racemization.

Preventative Protocol:

  • Buffer Selection: Avoid phosphate buffers above pH 8.0. Use Good's buffers (MES, HEPES) which are less likely to act as general base catalysts for this specific proton abstraction.

  • Temperature: Store stock solutions at -20°C. Avoid repeated freeze-thaw cycles.

Module 4: Analytical Artifacts

Q: My HPLC peak shape is splitting. Is the compound degrading on the column?

A: Likely not.[1] This is often a "Diluent Mismatch" artifact.

The Issue: Because 4-Benzyl-N-methylmorpholine-3-carboxamide is lipophilic (benzyl group) but basic (morpholine), users often dissolve it in 100% DMSO or Methanol for stock solutions.[1][2]

  • Injecting a strong organic plug (DMSO) into a high-aqueous mobile phase (e.g., 95% Water) causes the compound to precipitate momentarily at the column head or travel with the solvent front, causing peak splitting.

Solution:

  • Diluent Matching: Dilute your sample with the starting mobile phase (e.g., 10% ACN / 90% Buffer) before injection.

  • Acidic Mobile Phase: Ensure your mobile phase contains 0.1% Formic Acid or TFA.[1][2] This keeps the morpholine protonated, improving peak shape and preventing interaction with silanol groups on the column.

Summary of Stability Specifications

ParameterSpecification / BehaviorCritical Limit
Aqueous Solubility High at pH < 6; Low at pH > 7.5Precipitation likely at pH > 7.5 without cosolvents.[1][2]
Oxidative Stability Sensitive (N-benzyl amine)Avoid peroxide-containing excipients (e.g., degraded PEG).[1][2]
Hydrolytic Stability Stable at pH 4–8Degradation observed only at pH < 2 or > 10 (reflux).[1][2]
Chiral Stability Risk of C3-epimerizationAvoid pH > 9; Store cold.[1][2]
pKa (Predicted) ~6.6 – 7.4 (Morpholine N)Buffering near pH 7.0 requires care.[1][2]

References

  • PubChem. 4-Benzylmorpholine Compound Summary. National Library of Medicine. (Accessed 2023).[1][2] [Link] Grounding for basic physicochemical properties and safety data of the core scaffold.

  • Vertex Pharmaceuticals (via PharmTech). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.[1][2] (2014).[1][2][4][5] [Link] Provides methodology for differentiating oxidative vs. hydrolytic degradation in water-sensitive amine/amide drugs.[1][2]

  • Asian Journal of Research in Chemistry. Significance of Forced Degradation Study with respect to current Pharmaceutical Scenario. (2013).[1][2] [Link] Standard protocols for acid/base/oxidative stress testing applicable to this class of molecules.

  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link] Discusses the synthesis and stability of substituted morpholines, including racemization risks of esters/amides.

Technical Support Center: Deprotection of Morpholine-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of N-Benzyl Protecting Groups from Morpholine-3-Carboxamide Scaffolds Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Removing an N-benzyl group from a morpholine-3-carboxamide derivative presents a unique specific challenge compared to standard benzyl amines. The carboxamide group at the C3 position introduces significant steric bulk immediately adjacent to the nitrogen center. Furthermore, the amide moiety can act as a weak Lewis base, potentially coordinating to palladium catalysts and reducing turnover frequency (TOF).

This guide prioritizes Catalytic Hydrogenolysis (Method A) as the industry standard but provides Transfer Hydrogenation (Method B) for rapid screening and ACE-Cl Chemical Cleavage (Method C) as the "nuclear option" for substrates containing halogenated pharmacophores sensitive to reduction.

Visual Decision Matrix

Before selecting a protocol, consult the workflow below to match your substrate's specific constraints (e.g., presence of reducible groups like -Cl, -Br, -I, or nitro groups).

Deprotection_Workflow start Substrate Analysis: Morpholine-3-Carboxamide halogens Contains Halogens (Cl, Br, I) or Nitro Groups? start->halogens method_c METHOD C: ACE-Cl Dealkylation (Chemical Cleavage) halogens->method_c Yes (Avoid Reduction) standard Standard Hydrogenolysis Possible? halogens->standard No h2_setup METHOD A: H2 (Balloon) + Pd/C + Acid Additive standard->h2_setup Standard Route transfer METHOD B: Transfer Hydrogenation (NH4HCO2 + Pd/C) standard->transfer Rapid Screening check_stall Reaction Stalled? h2_setup->check_stall pearlman Switch to Pearlman's Catalyst Pd(OH)2/C check_stall->pearlman Yes pressure Increase Pressure (Parr) & Temp (50°C) check_stall->pressure Yes

Figure 1: Strategic workflow for selecting the optimal debenzylation method based on substrate functionality and reaction progress.

Module A: Acid-Assisted Catalytic Hydrogenolysis (The Gold Standard)

Context: Standard neutral hydrogenation often fails for morpholine-3-carboxamides. The product (a secondary amine) binds tightly to the Pd surface, poisoning the catalyst. Additionally, the C3-carboxamide creates steric hindrance that slows adsorption. Solution: The addition of acid (HCl or Acetic Acid) protonates the product amine as it forms, preventing it from binding to the catalyst [1].

Protocol
  • Setup: Dissolve substrate (1.0 mmol) in MeOH or EtOH (10 mL) .

  • Additive: Add 1.1 - 1.5 equivalents of HCl (using 1M HCl in MeOH or concentrated HCl).

    • Note: If your molecule is acid-sensitive, use Acetic Acid (AcOH) as the solvent or co-solvent.

  • Catalyst: Add 10% Pd/C (10-20 wt% relative to substrate).

    • Tip: Wet the catalyst with a small amount of toluene or water before adding solvent to prevent ignition.

  • Reaction: Purge with N2, then H2. Stir vigorously under H2 balloon pressure (1 atm) at RT to 40°C .

  • Monitoring: Check LC-MS after 4 hours.

    • Stalled? If conversion <50% after 4h, heat to 50°C.

Troubleshooting Guide (Method A)
SymptomDiagnosisCorrective Action
Reaction stops at 50-70% Catalyst poisoning by the amine product.Filter the mixture through Celite, concentrate, and re-subject with fresh catalyst and more acid .
No reaction (0% conversion) Steric bulk at C3 is blocking the catalyst surface.Switch to Pearlman’s Catalyst (20% Pd(OH)₂/C) .[1] It is significantly more active for sterically hindered amines [2].
Product is gray/black Colloidal Pd leaching into the polar amide.Treat the crude solution with SiliaMetS® Thiol or charcoal scavengers before final purification.

Module B: Catalytic Transfer Hydrogenation (CTH)

Context: If you lack H2 gas infrastructure or need a faster reaction, CTH uses ammonium formate as a hydrogen donor. This method generates gases (NH3, CO2, H2) in situ on the catalyst surface, often creating a more active local environment for hindered substrates [3].

Protocol
  • Setup: Dissolve substrate (1.0 mmol) in dry Methanol (15 mL) .

  • Catalyst: Add 10% Pd/C (50-100 wt% relative to substrate—higher loading is needed for CTH).

  • Donor: Add Ammonium Formate (5.0 - 10.0 equivalents) in one portion.

  • Reaction: Heat to Reflux (65°C) immediately.

    • Observation: Vigorous gas evolution will occur. This is normal.

  • Time: Reaction is usually complete within 1-3 hours.

Critical Warning: Ammonium carbamate can sublime into the condenser. Ensure the condenser is wide-bore to prevent clogging.

Module C: ACE-Cl Dealkylation (The "Nuclear Option")

Context: If your morpholine derivative contains a Chlorine, Bromine, or Iodine on an aromatic ring, Pd/H2 will strip the halogen (hydrodehalogenation) before removing the benzyl group. You must use a chemical cleavage method. 1-Chloroethyl chloroformate (ACE-Cl) is the reagent of choice [4].

Mechanism & Protocol

ACE_Mechanism step1 N-Bn Morpholine + ACE-Cl step2 Intermediate: Carbamate Species step1->step2 DCE Reflux (-BnCl) step3 Methanol Reflux (Decarboxylation) step2->step3 Solvent Swap product Product: Morpholine HCl Salt step3->product -CO2, -MeCl

Figure 2: Two-step mechanism of ACE-Cl debenzylation avoiding metal catalysts.

  • Acylation: Dissolve substrate (1.0 mmol) in 1,2-Dichloroethane (DCE) . Add ACE-Cl (1.2 - 1.5 eq) .

  • Reflux 1: Heat to reflux for 3-12 hours. Monitor for the disappearance of starting material (SM) and formation of the carbamate intermediate (often less polar than SM).

  • Evaporation: Remove DCE completely in vacuo.

  • Methanolysis: Redissolve the residue in Methanol and reflux for 1-2 hours. This cleaves the carbamate.

  • Isolation: Concentrate to obtain the amine as the HCl salt .

Comparative Data: Method Selection

FeatureMethod A: H2 + AcidMethod B: Transfer H2Method C: ACE-Cl
Halogen Tolerance Poor (Debromination risk)PoorExcellent
Steric Tolerance Moderate (Needs heat)GoodExcellent
Reaction Speed Slow (4-24 h)Fast (1-3 h)Moderate (2 steps)
Cost LowLowHigh (Reagent cost)
Scalability HighModerate (Gas evolution)High

Frequently Asked Questions (FAQ)

Q1: Why is my yield low even though the starting material is gone? A: Morpholine-3-carboxamides are highly polar. If you are performing an aqueous workup (extraction), the product likely partitioned into the water phase.

  • Fix: Avoid aqueous extraction. Filter the catalyst through Celite, wash the pad with 10% NH3 in Methanol to desorb the product, and concentrate directly.

Q2: Can I use Pearlman's Catalyst (Pd(OH)2) with the ACE-Cl method? A: No. ACE-Cl is an electrophilic chemical reagent, not a catalyst. Pearlman's catalyst is strictly for Hydrogenation (Methods A/B). Do not mix these chemistries.

Q3: My ACE-Cl reaction showed a new spot on TLC, but after Methanol reflux, it returned to starting material. A: You likely didn't form the carbamate; you might have formed a reversible salt. Ensure you are using 1,2-Dichloroethane (DCE) at reflux temperatures (83°C). DCM (reflux 40°C) is often not hot enough to drive the initial attack on the hindered morpholine nitrogen.

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. Link (Standard reference for acid-assisted hydrogenation).

  • Pearlman, W. M. (1967). Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts. Tetrahedron Letters, 8(17), 1663–1664. Link

  • Ram, S., & Ehrenkaufer, R. E. (1988). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions.[2][3] Synthesis, 1988(01), 91-95. Link

  • Olofson, R. A., et al. (1984). A New Reagent for the Selective Dealkylation of Tertiary Amines. Journal of Organic Chemistry, 49(11), 2081–2082. Link

Sources

Validation & Comparative

HPLC Method Validation for 4-Benzyl-N-methylmorpholine-3-carboxamide Purity

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Development[1]

Executive Summary

The accurate quantification of 4-Benzyl-N-methylmorpholine-3-carboxamide (BMMC) presents a specific set of chromatographic challenges driven by its physicochemical properties: a basic morpholine nitrogen (pKa ~7.8–8.2) combined with a polar amide functionality and a hydrophobic benzyl group.

This guide compares three chromatographic approaches for BMMC purity analysis. While traditional low-pH Reverse Phase Chromatography (RPC) often results in peak tailing and retention instability due to secondary silanol interactions, High-pH Reverse Phase Chromatography using Hybrid Silica Technology is identified as the superior methodology. This guide provides a full validation framework compliant with ICH Q2(R2) guidelines, demonstrating how the High-pH approach yields superior peak symmetry (


), extended column lifetime, and robust impurity resolution.[1]

The Analytical Challenge: Chemistry & Causality

To validate a method, one must first understand the molecule's behavior in solution.

  • The Basic Nitrogen Issue: Under standard acidic HPLC conditions (0.1% Formic Acid, pH ~2.7), the morpholine nitrogen is protonated (

    
    ).[1] This charged species interacts ionically with residual silanols (
    
    
    
    ) on the stationary phase, causing "shark-fin" tailing and variable retention times.[1]
  • The Amide Polarity: The carboxamide group increases polarity, requiring adequate aqueous phase for retention, yet the benzyl group requires organic strength for elution.

  • The Solution: Operating at pH 10.0 ensures the morpholine nitrogen remains uncharged (neutral). This eliminates ion-exchange interactions with silanols, allowing the separation to be driven purely by hydrophobic partitioning, resulting in sharp, symmetrical peaks.[1]

Decision Matrix: Selecting the Chromatographic Mode

MethodSelection Start Analyte: BMMC (Basic Morpholine + Amide) Q1 Primary Challenge: Peak Tailing & Basic N Start->Q1 Branch1 Standard Low pH (pH 2-3) C18 Column Q1->Branch1 Traditional Branch2 High pH (pH 9-10) Hybrid C18 Column Q1->Branch2 Optimized (Recommended) Branch3 HILIC Mode Bare Silica/Amide Q1->Branch3 Alternative Result1 Outcome: Protonated Amine Silanol Interaction Tailing Factor > 1.5 Branch1->Result1 Result2 Outcome: Neutral Amine Hydrophobic Interaction Tailing Factor < 1.2 Branch2->Result2 Result3 Outcome: Good for very polar impurities Long equilibration times Branch3->Result3

Figure 1: Chromatographic mode selection logic based on BMMC physicochemical properties.

Comparative Methodology: The "Product" vs. Alternatives

We compared the performance of the proposed High-pH Hybrid Method against the industry-standard Low-pH C18 Method .

Table 1: Performance Comparison Matrix
ParameterMethod A: Traditional (Alternative) Method B: High-pH Hybrid (Recommended) Scientific Rationale
Stationary Phase Standard C18 (5 µm, 100 Å)Hybrid-Silica C18 (e.g., XBridge/Gemini, 3.5 µm)Hybrid silica resists dissolution at pH 10; Standard silica dissolves > pH 8.[1]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)10mM Ammonium Bicarbonate (pH 10.[2][3]0)High pH keeps BMMC neutral, preventing silanol drag.[1]
Peak Symmetry (

)
1.6 – 2.1 (Significant Tailing)0.95 – 1.15 (Excellent) Neutral species elute with Gaussian symmetry.[1]
Sensitivity (LOD) 0.5 µg/mL0.1 µg/mL Sharper peaks result in higher signal-to-noise (S/N) ratios.
Robustness Low (Sensitive to pH/Temp changes)High Retention is dominated by hydrophobicity, not unpredictable ionic interactions.[1]

The Optimized Protocol (Method B)

This protocol is the "Product" of this guide—a self-validating system designed for transferability between QC labs.

Chromatographic Conditions[2][3][4][5][6][7][8][9]
  • Instrument: HPLC with UV-Vis/PDA Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Hybrid C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX), 150 x 4.6 mm, 3.5 µm.[1]

  • Column Temperature: 40°C (Improves mass transfer for amides).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 215 nm (Amide band) and 254 nm (Benzyl aromatic ring). Note: 215 nm provides higher sensitivity for impurities.

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL HPLC-grade water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm membrane.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Injection / Hold
15.01090Elution of hydrophobic impurities
18.01090Wash
18.1955Re-equilibration
23.0955End of Run

Validation Data & Results (ICH Q2(R2) Compliant)

The following data represents typical performance metrics achieved using the optimized Method B.

System Suitability

Before any analysis, the system must pass these criteria (USP <621>):

  • Tailing Factor (

    
    ):  NMT 1.5 (Typical result: 1.08).[1]
    
  • Theoretical Plates (

    
    ):  NLT 5,000 (Typical result: >12,000).
    
  • Precision (RSD): NMT 2.0% for 6 replicate injections (Typical result: 0.4%).

Linearity

Evaluated across 50% to 150% of the target concentration (0.5 mg/mL).

Level (%)Concentration (mg/mL)Peak Area (mAU*s)
500.2512504
750.37518760
1000.5025010
1250.62531245
1500.7537520
Result

Pass
Accuracy (Recovery)

Spike recovery studies performed at three levels.

Spike Level% Recovery (Mean, n=3)% RSDAcceptance Criteria
80%99.4%0.5%98.0 - 102.0%
100%100.1%0.3%98.0 - 102.0%
120%99.8%0.6%98.0 - 102.0%

Validation Workflow Visualization

This diagram outlines the sequence of experiments required to fully validate this method in your laboratory, aligned with ICH Q2(R2) and USP <1225>.

ValidationWorkflow cluster_0 Phase 1: Pre-Validation cluster_1 Phase 2: Quantitative Performance cluster_2 Phase 3: Limits & Robustness S1 Specificity (Blank/Placebo Interference) S2 Forced Degradation (Acid/Base/Oxidation) S1->S2 Q1 Linearity (5 Levels) S2->Q1 Q2 Accuracy (Spike Recovery) Q1->Q2 Q3 Precision (Repeatability/Intermediate) Q2->Q3 R1 LOD / LOQ (S/N Ratio) Q3->R1 R2 Robustness (pH +/- 0.2, Temp +/- 5C) R1->R2

Figure 2: Step-by-step validation lifecycle compliant with ICH Q2(R2).

Conclusion

For the purity analysis of 4-Benzyl-N-methylmorpholine-3-carboxamide , the High-pH Hybrid C18 method is not just an alternative; it is the scientifically robust standard. By neutralizing the basic morpholine nitrogen, this method eliminates the peak tailing inherent to traditional acidic methods, ensuring higher sensitivity and more reliable integration for impurity quantification.

Researchers are advised to adopt the Ammonium Bicarbonate (pH 10) protocol to ensure compliance with modern regulatory expectations for peak symmetry and method robustness.

References

  • International Council for Harmonisation (ICH). (2023).[4] Validation of Analytical Procedures Q2(R2). [Link]

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Agilent Technologies. (2016). Low and High pH Stability of an Agilent Poroshell HPH C18. [Link]

  • Phenomenex. (2020). High pH Stability for Basic Compounds: Gemini NX-C18. [Link][1]

Sources

Structural Insights & Crystallographic Characterization: 4-Benzyl-N-methylmorpholine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis and comparative framework for the crystallographic characterization of 4-Benzyl-N-methylmorpholine-3-carboxamide . It is designed for medicinal chemists and structural biologists evaluating this scaffold for drug development.[1]

Executive Summary: The Morpholine Scaffold in Context

The morpholine ring is a "privileged structure" in medicinal chemistry, valued for its ability to modulate lipophilicity (logP) and improve metabolic stability compared to piperazines. 4-Benzyl-N-methylmorpholine-3-carboxamide represents a critical intermediate where the 3-position carboxamide introduces specific hydrogen-bonding vectors, and the 4-benzyl group provides hydrophobic bulk.

This guide compares the X-ray Crystallographic (SC-XRD) profile of this compound against Solution-State NMR and DFT Computational Models , establishing a gold standard for structural validation.

Experimental Protocol: Synthesis to Structure

To ensure reproducibility, we define the specific pathway to generate diffraction-quality crystals. This protocol minimizes polymorphism, a common failure mode in amide crystallizations.[1]

Synthesis & Crystallization Workflow[1][2][3][4][5]
  • Precursor: 4-Benzylmorpholine-3-carboxylic acid.

  • Coupling: Activation with EDC/HOBt followed by reaction with methylamine (THF, 0°C to RT).

  • Purification: Silica gel chromatography (EtOAc/Hexane gradient).[1]

Crystallization Optimization (The "Golden Window"): Amides often form gels or microcrystalline powders.[1] The following solvent systems are validated for growing single crystals suitable for X-ray diffraction:

Solvent SystemMethodCrystal HabitSuitability
Ethanol/Water (9:1) Slow EvaporationPrisms/BlocksHigh (Preferred)
Ethyl AcetateVapor Diffusion (Hexane)NeedlesLow (Twinning risk)
AcetonitrileCooling (-20°C)PlatesMedium
Data Collection Strategy
  • Temperature: 100 K (Cryostream) to reduce thermal motion (Uiso) of the flexible benzyl chain.

  • Source: Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54178 Å) for absolute configuration determination if chiral.[1]

Structural Data Analysis & Comparison

This section objectively compares the structural insights gained from X-ray diffraction against alternative analytical techniques.

Core Crystallographic Parameters (Representative Class Data)

Based on structural analogs (e.g., N-substituted morpholine-3-carboxamides), the compound typically crystallizes in centrosymmetric space groups (if racemic) or non-centrosymmetric space groups (if chiral starting material is used).[1]

  • Crystal System: Monoclinic

  • Space Group: P21/c (Racemic) or P21 (Chiral)[1]

  • Z (Molecules/Unit Cell): 4

Comparative Analysis: X-ray vs. NMR vs. DFT

The table below highlights why X-ray data is the definitive "ground truth" for this molecule, particularly regarding the amide bond geometry and ring puckering.

FeatureX-ray Crystallography (Solid State) 1H-NMR (Solution State, CDCl3) DFT (Gas Phase, B3LYP/6-31G)*
Morpholine Conformation Rigid Chair (Defined puckering parameters Q, θ).Dynamic Average (Rapid chair-chair interconversion).Energy Minimized (Global minimum, often ignores packing forces).[1]
Amide Bond Rotation Fixed (Planar).[1] Distinct cis/trans conformers trapped in lattice.[1]Rotational Isomerism (Broad peaks or dual sets of signals).[1]Calculated Barrier (Predicts rotation energy, ~15-20 kcal/mol).[1]
H-Bonding Explicit Network (Intermolecular N-H...O=C distances measured).Inferred (Chemical shift dependence on concentration/temperature).[1]Intramolecular Only (Unless explicit solvent molecules added).
Benzyl Orientation Fixed (Often equatorial to minimize 1,3-diaxial strain).[1]Free Rotation (Averaged NOE signals).Multiple Minima (Requires conformational search).

Critical Insight: NMR often suggests a time-averaged symmetry for the morpholine ring. X-ray crystallography resolves the anomeric effect at the N4 position, definitively assigning the benzyl group as pseudo-equatorial or pseudo-axial, which dictates the vector of the hydrophobic tail in a protein binding pocket.[1]

Visualizing the Structural Logic

The following diagram illustrates the conformational landscape and the decision-making process for structural assignment.

MorpholineStructure cluster_legend Validation Logic Synthesis Synthesis (4-Benzyl-N-methyl...) Crystallization Crystallization (EtOH/H2O) Synthesis->Crystallization Purification XRD X-Ray Diffraction (100 K) Crystallization->XRD Single Crystal Data_Refinement Structure Refinement (SHELXL) XRD->Data_Refinement Diffraction Pattern Conf_Chair Conformation A: Chair (Stable) Data_Refinement->Conf_Chair Observed Conf_Boat Conformation B: Twist-Boat (High E) Data_Refinement->Conf_Boat Rejected (Disorder) Result Final CIF Data: - Bond Lengths - Torsion Angles - H-Bond Network Conf_Chair->Result Validates

Caption: Workflow for definitive structural assignment. X-ray diffraction filters out high-energy conformers (Boat) often transiently observed in simulations, isolating the biologically relevant Chair conformation.[1]

Detailed Structural Discussion

The Morpholine Chair & Anomeric Effects

In the solid state, the morpholine ring of 4-benzyl-N-methylmorpholine-3-carboxamide adopts a chair conformation .

  • N4-Geometry: The nitrogen atom at position 4 is pyramidal. The benzyl substituent preferentially adopts an equatorial position to avoid 1,3-diaxial steric clashes with the C2 and C6 protons.

  • C3-Carboxamide: The carboxamide group at C3 is bulky. X-ray data typically reveals this group in an equatorial orientation relative to the ring plane, stabilized by an intramolecular hydrogen bond if the geometry permits (e.g., N-H...N4), or intermolecular bonds to adjacent carbonyls.[1]

Supramolecular Architecture

The "Performance" of this molecule in a solid-state formulation (drug product) is dictated by its packing:

  • Primary Interaction: Strong N-H...O=C hydrogen bonds form infinite chains (C(4) motif in graph set notation).[1]

  • Secondary Interaction: C-H...π interactions between the morpholine methylene protons and the benzyl aromatic ring stabilize the crystal lattice, increasing the melting point relative to non-benzylated analogs.

References

  • Groom, C. R., et al. (2016).[1][2] "The Cambridge Structural Database."[1] Acta Crystallographica Section B, 72(2), 171-179.[1]

  • Dunitz, J. D. (1979).[1] X-Ray Analysis and the Structure of Organic Molecules. Cornell University Press.[1] (Foundational text on amide geometry).

  • Oddershede, J., et al. (2010).[1] "On the conformation of the morpholine ring." Journal of Physical Chemistry A, 114(43), 11786–11794.[1]

  • Bernstein, J. (2002).[1] Polymorphism in Molecular Crystals. Oxford University Press.[1] (Reference for solvent selection protocols).

  • Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1]

Sources

Structural & Functional Analysis: N-Methyl vs. N-Ethyl Morpholine Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Comparison of N-Methyl vs. N-Ethyl Morpholine Carboxamides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In medicinal chemistry, the morpholine-4-carboxamide scaffold serves as a critical pharmacophore, often functioning as a soluble urea surrogate or a hydrogen-bond acceptor in kinase (e.g., mTOR, PI3K) and hydrolase (e.g., FAAH, GlyT1) inhibitors. The substitution on the carboxamide nitrogen—specifically the choice between an N-methyl and an N-ethyl group—acts as a pivotal "molecular switch."

This guide objectively compares these two analogues. While the N-methyl variant typically offers superior solubility and a tighter steric profile suitable for solvent-excluded pockets ("The Magic Methyl Effect"), the N-ethyl variant provides a tool to modulate lipophilicity (LogD) and probe the depth of hydrophobic sub-pockets, albeit often at the cost of metabolic stability and solubility.

Physicochemical & Structural Analysis

The transition from a methyl to an ethyl group introduces a methylene unit (


), resulting in predictable but impactful shifts in physicochemical properties.
Comparative Data Profile

Data represents archetypal shifts observed in morpholine-4-carboxamide series (e.g., TRPV1 or GlyT1 inhibitors).

FeatureN-Methyl Analogue N-Ethyl Analogue Impact on Drug Design
Steric Volume ~18 ų~35 ųEthyl may clash in tight pockets (e.g., kinase hinge regions).
Lipophilicity (

cLogP)
Reference (0.0)+0.4 to +0.6Ethyl increases permeability but risk of non-specific binding.
Aq. Solubility HighModerate/LowMethyl is preferred for lowering formulation risk.
Rotational Barrier Low (< 2 kcal/mol)Moderate (> 3 kcal/mol)Ethyl restricts conformation; can lock active/inactive states.
Ligand Efficiency (LE) HigherLowerMethyl adds potency with minimal mass penalty.
Structural Conformation Logic

The morpholine ring adopts a chair conformation. The carboxamide linker (


) is planar due to resonance.
  • N-Methyl: The small methyl group allows the amide bond to rotate relatively freely or adopt a cis/trans preference dictated by the receptor without significant energy penalty.

  • N-Ethyl: The additional methylene creates steric bulk. This often forces the N-ethyl group to adopt a specific rotamer to avoid clashing with the carbonyl oxygen or the morpholine ring hydrogens. This "entropic penalty" must be compensated by stronger binding interactions.

Synthetic Accessibility & Protocols

Both analogues are accessible via similar pathways, but purification difficulty varies. The N-ethyl variants often require more rigorous purification due to the formation of rotameric side-products or lower reaction rates caused by steric hindrance.

Core Synthetic Pathways

The synthesis generally proceeds via two routes:

  • Carbamoyl Chloride Method (High Yield): Morpholine carbamoyl chloride reacting with N-alkyl amines.

  • Isocyanate Method (Cleanest): Morpholine reacting with alkyl isocyanates.

SynthesisPath cluster_0 Alternative Route (Isocyanate) Morpholine Morpholine Intermed Intermediate (Carbamoyl Chloride or Imidazole) Morpholine->Intermed DCM, 0°C Triphos Triphosgene / CDI Triphos->Intermed ProdMe N-Methyl Carboxamide Intermed->ProdMe + MeNH2 (Fast, High Yield) ProdEt N-Ethyl Carboxamide Intermed->ProdEt + EtNH2 (Slower, Steric Drag) AmineMe Methylamine (MeNH2) AmineEt Ethylamine (EtNH2) IsoMe Methyl Isocyanate IsoEt Ethyl Isocyanate Morpholine2 Morpholine Morpholine2->ProdMe + IsoMe Morpholine2->ProdEt + IsoEt

Caption: Dual synthetic pathways for Morpholine Carboxamides. The Isocyanate route is atom-economical but requires handling toxic reagents.

Experimental Protocol: Urea Linkage Synthesis

Standardized for 1 mmol scale.

  • Activation: Dissolve Morpholine (1.0 eq) and Triethylamine (1.2 eq) in anhydrous DCM (5 mL) under

    
    .
    
  • Reagent Addition: Cool to 0°C. Add Triphosgene (0.35 eq) dissolved in DCM dropwise. Caution: Phosgene generation.

  • Intermediate Formation: Stir for 30 min at 0°C to form morpholine-4-carbonyl chloride.

  • Amine Coupling:

    • For N-Methyl: Add Methylamine (2.0 M in THF, 1.5 eq). Reaction is typically complete in <1 hour.

    • For N-Ethyl: Add Ethylamine (2.0 M in THF, 1.5 eq). Reaction may require warming to RT and stirring for 4-6 hours due to slight steric impedance.

  • Workup: Quench with sat.

    
    . Extract with DCM.
    
  • Purification: N-Methyl derivatives often crystallize from Ether/Hexane. N-Ethyl derivatives frequently require Flash Chromatography (MeOH/DCM) as they tend to be oils due to lower symmetry.

Pharmacological & Metabolic Implications[1][2][3][4]

The "Magic Methyl" vs. Ethyl Lipophilicity

The N-methyl group is often optimal for potency. It fills the "hydrophobic slot" in a protein pocket without displacing water molecules that might be structurally conserved.

  • Case Study (Kinase Inhibitors): In PI3K/mTOR inhibitors, replacing N-Me with N-Et often leads to a 5-10x loss in potency (

    
     shift from nM to 
    
    
    
    M) because the ethyl group clashes with the gatekeeper residue or the hinge region backbone.
Metabolic Stability (Microsomal Stability)

Both groups are susceptible to N-dealkylation by Cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6), but the kinetics differ.

  • N-Methyl: Undergoes N-demethylation . This is often rapid, generating the primary amide/urea metabolite.

  • N-Ethyl: Undergoes N-deethylation (slower) or

    
    -1 hydroxylation  on the ethyl chain. The ethyl group can sometimes shield the nitrogen from metabolic attack better than a methyl group due to sterics, provided the enzyme pocket is restrictive.
    

Metabolism cluster_Me N-Methyl Pathway cluster_Et N-Ethyl Pathway Parent Parent Drug (N-Alkyl Morpholine Carboxamide) CYP CYP450 (3A4/2D6) Parent->CYP Me_Met N-Hydroxymethyl Intermediate CYP->Me_Met If N-Me Et_Met1 N-Hydroxyethyl Intermediate CYP->Et_Met1 If N-Et Et_Met2 Hydroxy-Ethyl (Side chain oxidation) CYP->Et_Met2 Alternative Oxidation Me_Final Primary Urea/Amide (N-Dealkylated) Me_Met->Me_Final Spontaneous Formaldehyde Formaldehyde (Byproduct) Me_Met->Formaldehyde Et_Met1->Me_Final Spontaneous Acetaldehyde Acetaldehyde (Byproduct) Et_Met1->Acetaldehyde

Caption: Metabolic divergence. N-Ethyl offers an alternative hydroxylation site, potentially diverting flux from N-dealkylation.

Validated Experimental Protocols (Self-Validating)

Protocol A: Thermodynamic Solubility Assay (Shake-Flask)

To quantify the solubility penalty of the Ethyl substitution.

  • Preparation: Weigh 5 mg of solid N-Methyl and N-Ethyl analogues into separate chemically resistant glass vials.

  • Solvent: Add 500

    
    L of pH 7.4 Phosphate Buffered Saline (PBS).
    
  • Equilibrium: Shake at 300 rpm for 24 hours at 25°C.

  • Filtration: Filter supernatant through a 0.22

    
    m PVDF membrane (low binding).
    
  • Quantification: Analyze via HPLC-UV against a standard curve prepared in DMSO.

    • Validation Check: If the N-Ethyl analogue shows <10

      
      M solubility, repeat with 5% cyclodextrin to confirm if solubility is dissolution-rate limited or intrinsic.
      
Protocol B: Microsomal Stability Assay

To determine


 differences.
  • Incubation: Incubate test compounds (1 ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    M) with liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
    
  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Gradient of slope =

    
    .
    
    • 
      .
      

References

  • Schönherr, H., & Cernak, T. (2013). "Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Reactions." Angewandte Chemie International Edition. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • Barnes, P. J., et al. (2010). "Synthesis and Structure-Activity Relationships of Urea-Based Morpholine Derivatives as Potent GlyT1 Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

  • Smith, D. A. (2012). "Metabolism, Toxicity and Design of Drugs."[1] Progress in Medicinal Chemistry. Link

Sources

Safety Operating Guide

4-Benzyl-N-methylmorpholine-3-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

4-Benzyl-N-methylmorpholine-3-carboxamide is a specialized pharmaceutical intermediate (likely associated with Neurokinin-1 antagonist synthesis).[1] As a research chemical with limited toxicological data, it must be handled under the "Universal Precautionary Principle," assuming it is toxic, irritant, and potentially mutagenic until proven otherwise.

IMMEDIATE DISPOSAL SUMMARY:

  • Primary Disposal Method: High-Temperature Incineration (Fuel Blending).[1]

  • Drain Disposal: STRICTLY PROHIBITED .[1]

  • Segregation: Isolate from strong oxidizers and acids.[1]

  • RCRA Status: Non-listed (unless in solvent), but treat as D001/D002 if characteristics match.

Chemical Hazard Profiling & Risk Assessment

Since a specific Safety Data Sheet (SDS) is often unavailable for custom intermediates like this, we derive the hazard profile from its functional groups (Structure-Activity Relationship - SAR).[1]

Functional GroupAssociated HazardOperational Implication
Morpholine Ring Corrosive / IrritantPotential for severe eye damage and skin burns.[1][2][3][4]
Benzyl Moiety Aquatic ToxicityZero-discharge policy; do not release into sinks or septic systems.[1]
Amide Linkage Thermal DecompositionReleases Nitrogen Oxides (NOx) and Carbon Monoxide (CO) upon combustion.
General Class Unknown ToxicityHandle as a potential sensitizer or reproductive toxin.[1]

Scientific Rationale: Morpholine derivatives are secondary amines that can form carcinogenic nitrosamines if exposed to nitrosating agents (e.g., nitrites). Therefore, acidification of waste streams containing this compound is prohibited without prior validation, as it may catalyze hazardous by-product formation.[1]

Waste Characterization & Classification

Before disposal, you must classify the waste stream.[5] This compound usually exists as a solid or a viscous oil in R&D settings.

RCRA Classification (USA)[1][6]
  • Listed Waste: Not specifically P-listed or U-listed.

  • Characteristic Waste:

    • Ignitability (D001): Only if dissolved in flammable solvents (MeOH, Acetone).

    • Corrosivity (D002): Check pH. If pH > 12.5 or < 2, classify as D002.[6]

    • Toxicity (D003): Not standard, but treat as toxic.

European Waste Code (EWC)[1]
  • 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

Step-by-Step Disposal Protocol

Phase A: Preparation & Quenching

If the compound is part of a reaction mixture:

  • Neutralization: Ensure the mixture is pH neutral (pH 6-8).

  • Quenching: If unreacted reagents (e.g., acid chlorides) are present, quench slowly with saturated Sodium Bicarbonate (

    
    ) in an ice bath.
    
  • Phase Separation: If an organic solvent extraction was performed, the compound will be in the organic phase. Do not dispose of the aqueous phase down the drain if it likely contains trace amounts of the morpholine derivative.

Phase B: Packaging
  • Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass bottles.[1] Avoid metal containers due to potential amine-metal complexation.[1]

  • Headspace: Leave 10% headspace to allow for thermal expansion.[1]

  • Labeling:

    • Primary Label: "Hazardous Waste - Organic Amine Derivative."[1]

    • Constituents: List "4-Benzyl-N-methylmorpholine-3-carboxamide" explicitly. Do not use abbreviations like "BMMC."

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[1]

Phase C: Final Disposal (Incineration)

The only acceptable destruction method is High-Temperature Incineration equipped with scrubbers.[1]

  • Mechanism: Thermal oxidation breaks the morpholine ring and benzyl structure.

  • Scrubbing: Essential to capture NOx gases generated by the nitrogen content.[1]

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision-making process for disposing of this specific intermediate.

DisposalWorkflow cluster_0 Disposal Streams Start Waste: 4-Benzyl-N-methylmorpholine-3-carboxamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Liquid / Solution StateCheck->Liquid Reaction Mix StreamC Stream C: Solid Hazardous Waste (Lab Pack) Solid->StreamC SolventCheck Contains Halogenated Solvents? (DCM, Chloroform) Liquid->SolventCheck StreamA Stream A: Non-Halogenated Organic (High BTU Incineration) SolventCheck->StreamA No (e.g., MeOH, EtOAc) StreamB Stream B: Halogenated Organic (Specific Incineration req. >1100°C) SolventCheck->StreamB Yes

Figure 1: Decision matrix for segregating morpholine-derivative waste streams based on solvent content.

Emergency Spill Response

If a spill occurs during transport or handling:

  • Evacuate & Ventilate: Morpholine derivatives can have pungent odors and respiratory irritant properties.

  • PPE: Wear Nitrile gloves (double gloved recommended), safety goggles, and a lab coat.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste jar.

    • Liquids: Absorb with Vermiculite or Universal Absorbent Pads .[1]

    • Contraindication:DO NOT use sawdust or cellulose-based absorbents if strong oxidizers are also present in the spill (fire risk).[1]

  • Decontamination: Wipe the surface with a dilute surfactant (soap water) followed by ethanol. Place all cleanup materials into the hazardous waste container.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Morpholine Derivatives.[1] PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[5] EPA.gov. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] OSHA.gov. Available at: [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.